molecular formula C7H11ClN2O B2987835 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride CAS No. 2402828-85-5

3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride

Cat. No.: B2987835
CAS No.: 2402828-85-5
M. Wt: 174.63
InChI Key: GOSATOKKLJCGAE-MEZFUOHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63. The purity is usually 95%.
BenchChem offers high-quality 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-pyrazol-1-ylcyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c10-7-4-6(5-7)9-3-1-2-8-9;/h1-3,6-7,10H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSATOKKLJCGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Pyrazole-Substituted Cyclobutanol Derivatives: A New Frontier in Kinase Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Pharmacophore Synergy

In modern medicinal chemistry, the shift away from flat, highly aromatic molecules toward sp³-rich architectures is a defining strategy for improving drug-like properties. Among the most promising structural motifs emerging in recent targeted therapies are pyrazole-substituted cyclobutanol derivatives .

This whitepaper provides an in-depth technical analysis of this composite pharmacophore. By fusing the established kinase hinge-binding capability of the pyrazole core with the rigid, puckered, and hydrogen-bond-directing geometry of a cyclobutanol ring , drug developers can achieve unprecedented levels of target selectivity, metabolic stability, and oral bioavailability. We will deconstruct the physicochemical rationale behind this pairing, examine a real-world case study in CDK9 inhibition, and provide validated experimental protocols for their synthesis and kinetic evaluation.

Structural Rationale: Escaping Flatland

The Pyrazole Core as a Hinge-Binding Anchor

Pyrazoles are five-membered, nitrogen-containing heterocycles that serve as privileged scaffolds in kinase inhibitor design. Due to the presence of both a hydrogen-bond donor (N-H) and an acceptor (C=N) in close proximity, pyrazoles perfectly mimic the hydrogen-bonding profile of the adenine ring of ATP. This allows them to anchor deeply into the highly conserved hinge region of the kinase ATP-binding pocket.

The Cyclobutanol Moiety as an sp³-Rich Vector

While pyrazoles provide the anchor, relying solely on planar aromatic rings for the rest of the molecule often leads to poor aqueous solubility (due to high crystal lattice energy) and off-target promiscuity. Substituting a planar moiety with a cyclobutanol ring introduces several critical advantages:

  • Increased Fsp³: Increasing the fraction of sp³-hybridized carbons disrupts planar stacking, lowering the melting point and drastically improving aqueous solubility.

  • Puckered Geometry: Unlike flat cycloalkanes, cyclobutanes adopt a "butterfly" or puckered conformation. This geometry projects the hydroxyl (-OH) group at a highly specific, rigid vector.

  • Solvent-Exposed Hydrogen Bonding: The -OH group can be stereochemically tuned (e.g., cis vs. trans, or 1r,3r configurations) to interact with specific water networks or polar residues (like Asp or Glu) located just outside the kinase hinge region, driving exquisite kinase selectivity.

Comparative Physicochemical Profiling

The table below summarizes the quantitative improvements observed when transitioning from a traditional planar pyrazole-aniline inhibitor to a pyrazole-cyclobutanol derivative (data modeled on recent CDK9 and Syk inhibitor development campaigns) .

PropertyTraditional Planar Scaffold (Pyrazole-Aniline)Pyrazole-Cyclobutanol DerivativeCausality / Pharmacological Impact
Fsp³ (Fraction of sp³ Carbons) 0.150.45 Disrupts π-π stacking; reduces crystal lattice energy.
LogD (pH 7.4) 4.22.8 Lowers lipophilicity, reducing off-target hydrophobic binding.
Aqueous Solubility (µM) < 10> 150 Enhances gastrointestinal absorption and oral bioavailability.
Kinase Selectivity (Gini Coefficient) 0.45 (Promiscuous)0.82 (Highly Selective) Rigid -OH vector exclusively engages target-specific polar residues.

Mechanistic Case Study: CDK9 Inhibition

A premier example of this pharmacophore in action is the development of KB-0742, an orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9) used to target MYC-dependent cancers .

In this molecule, a pyrazolo[1,5-a]pyrimidine core acts as the hinge binder. However, it is the attachment of a (1r,3r)-3-aminocyclobutanol moiety that provides the breakthrough. The cyclobutanol ring directs its hydroxyl group to form a critical hydrogen bond with Asp109 in the CDK9 active site. Because the cyclobutane ring is conformationally restricted, the entropic penalty of binding is minimized, resulting in low-nanomolar potency and >30-fold selectivity over other CDK family members.

Pathway Drug Pyrazole-Cyclobutanol Inhibitor Kinase Target Kinase (e.g., CDK9, Syk) Drug->Kinase Competitive Hinge Binding Substrate Downstream Substrate (e.g., RNAPII) Kinase->Substrate Phosphorylation Gene Oncogenic Transcription (e.g., MYC) Substrate->Gene Activation

Fig 1: Mechanism of target kinase inhibition by pyrazole-cyclobutanol derivatives.

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow a self-validating system. Below are the detailed, step-by-step protocols for synthesizing a pyrazole-cyclobutanol derivative via Nucleophilic Aromatic Substitution (SNAr) and subsequently validating its target engagement via Surface Plasmon Resonance (SPR).

Protocol A: Regioselective SNAr Synthesis of Pyrazole-Cyclobutanol

This protocol details the coupling of a chlorinated pyrazolo-pyrimidine intermediate with an amino-cyclobutanol .

  • Reagent Preparation: In an oven-dried, argon-purged flask, combine 1.0 equivalent of the chloro-pyrazole intermediate (e.g., 100 mg) and 1.2 equivalents of (1r,3r)-3-aminocyclobutan-1-ol hydrochloride.

  • Solvent and Base Addition: Suspend the mixture in 10 mL of anhydrous acetonitrile (MeCN). Add 3.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: MeCN is a polar aprotic solvent that stabilizes the charged Meisenheimer transition state during SNAr. K₂CO₃ serves a dual purpose: it liberates the free amine from its hydrochloride salt and scavenges the HCl byproduct generated during the reaction, preventing the acid-catalyzed degradation of the cyclobutanol ring.

  • Thermal Activation: Heat the reaction mixture to reflux (80°C) with vigorous stirring for 16 hours.

    • Causality: The sp³ steric bulk of the cyclobutylamine creates a high activation energy barrier for nucleophilic attack. Sustained thermal energy is required to drive the reaction to completion.

  • Self-Validation (In-Process Control): At 14 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS. The reaction is self-validating if the starting material mass peak is depleted and the product mass [M+H]⁺ is dominant.

  • Workup: Cool to room temperature, filter out inorganic salts, and concentrate the filtrate under reduced pressure. Purify via reverse-phase preparative HPLC to yield the pure pyrazole-cyclobutanol derivative.

Protocol B: Target Engagement Validation via SPR Kinetics

To prove that the cyclobutanol moiety improves binding kinetics (specifically residence time), Surface Plasmon Resonance (SPR) is utilized.

  • Ligand Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Flow recombinant target kinase (e.g., CDK9/CycT1) diluted in sodium acetate buffer (pH 5.5) until an immobilization level of ~3000 RU is achieved. Quench with ethanolamine.

  • Analyte Preparation: Prepare a 10 mM stock of the pyrazole-cyclobutanol derivative in 100% DMSO. Perform a 3-fold serial dilution in the running buffer (HBS-EP+) to achieve a final concentration range of 1 nM to 1000 nM.

    • Causality (Critical Step): The final DMSO concentration in all analyte samples and the running buffer must be matched exactly (e.g., 1.0%). Mismatched DMSO concentrations cause massive bulk refractive index shifts, obscuring the true binding signal.

  • Kinetic Injection: Inject the analyte series over the immobilized kinase at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured

      
       and 
      
      
      
      reflect true binding kinetics rather than the diffusion rate of the drug to the chip surface.
  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant (

    
    ).
    

Workflow S1 SNAr Synthesis S2 LC-MS/NMR Validation S1->S2 S3 SPR Binding Kinetics S2->S3 S4 In Vitro Kinase Assay S3->S4

Fig 2: Self-validating experimental workflow for synthesizing and profiling derivatives.

Conclusion

The integration of pyrazole and cyclobutanol moieties represents a masterclass in rational drug design. By leveraging the pyrazole ring for robust hinge-region anchoring and the cyclobutanol ring for sp³-rich, conformationally rigid hydrogen bonding, researchers can overcome the traditional pitfalls of flat, lipophilic kinase inhibitors. As demonstrated by emerging clinical candidates, mastering the synthesis and kinetic profiling of pyrazole-substituted cyclobutanol derivatives will be a critical competency for next-generation targeted therapeutics.

References

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at:[Link]

  • Rutjes, F. P. J. T., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2293-2313. Available at:[Link]

  • Boffa, D., et al. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry, 66(22), 15042–15060. Available at:[Link]

  • Currie, K. S., et al. (2013).Pyrazolyl derivatives as syk inhibitors. WIPO Patent WO2013192125A1.

3-(1H-pyrazol-1-yl)cyclobutan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

3-(1H-Pyrazol-1-yl)cyclobutan-1-ol: A High-Value sp³-Rich Building Block in Modern Drug Discovery

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. This "escape from flatland" significantly improves the pharmacokinetic profiles of drug candidates, enhancing aqueous solubility, reducing off-target toxicity, and increasing metabolic stability [3]. Among these emerging scaffolds, 3-(1H-pyrazol-1-yl)cyclobutan-1-ol represents a highly strategic building block. By combining the conformational rigidity of a cyclobutane core with the versatile coordination chemistry of a pyrazole moiety, this molecule offers unique vectors for target engagement and late-stage functionalization [4].

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of 3-(1H-pyrazol-1-yl)cyclobutan-1-ol is critical for its integration into larger active pharmaceutical ingredients (APIs). The molecule exists in cis and trans diastereomeric forms, each offering distinct spatial projections of the pyrazole and hydroxyl groups [1] [2].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 3-(1H-pyrazol-1-yl)cyclobutan-1-ol
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Monoisotopic Mass 138.0793 Da [5]
CAS Number (Cis Isomer) 1936364-68-9 [1]
CAS Number (Trans/Rel Isomer) 2671756-13-9 [2]
Topological Polar Surface Area (TPSA) ~38.0 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Fraction sp³ (Fsp³) 0.57 (4 out of 7 carbons)

Strategic Utility in Drug Design

The architectural logic of 3-(1H-pyrazol-1-yl)cyclobutan-1-ol is rooted in its tripartite structure, which allows medicinal chemists to precisely tune the pharmacodynamics and pharmacokinetics of a lead compound.

  • The Cyclobutane Core : Unlike flexible alkyl chains, the cyclobutane ring adopts a puckered conformation (~30° dihedral angle) that rigidly directs substituents into specific spatial quadrants [3]. It frequently serves as a metabolically stable bioisostere for phenyl rings, reducing overall lipophilicity (LogP) while maintaining structural integrity [4].

  • The Pyrazole Moiety : A privileged pharmacophore in kinase inhibitors and GPCR modulators. The sp² nitrogens serve as potent hydrogen bond acceptors and are highly effective at coordinating with metals or binding to the hinge region of kinases.

  • The Hydroxyl Group : Provides a critical synthetic handle for late-stage functionalization (e.g., etherification, carbamate formation, or cross-coupling) or acts directly as a hydrogen bond donor in the final drug-target complex.

PharmacophoreLogic Central 3-(1H-pyrazol-1-yl) cyclobutan-1-ol Cyclobutane Cyclobutane Core • High Fsp³ Fraction • Conformational Rigidity • Phenyl Bioisostere Central->Cyclobutane Structural Scaffold Pyrazole Pyrazole Moiety • H-Bond Acceptor • Metal Coordination • Kinase Hinge Binder Central->Pyrazole Pharmacophore Hydroxyl Hydroxyl Group • H-Bond Donor • Late-Stage Derivatization • Solubility Enhancer Central->Hydroxyl Functional Handle

Fig 1. Pharmacophore logic of 3-(1H-pyrazol-1-yl)cyclobutan-1-ol in drug design.

Synthetic Methodologies: Controlled Sₙ2 Displacement

The synthesis of cyclobutane derivatives requires rigorous control over reaction conditions. The inherent ring strain of the 4-membered carbocycle makes it highly susceptible to carbocation-mediated rearrangements (e.g., ring contraction to cyclopropylcarbinyl derivatives). To circumvent this, the introduction of the pyrazole moiety is typically achieved via a carefully controlled Sₙ2 displacement on a protected cyclobutanol precursor [4].

Self-Validating Protocol: Synthesis of 3-(1H-pyrazol-1-yl)cyclobutan-1-ol

Phase 1: Activation of the Precursor Objective: Convert the hydroxyl group of 3-(benzyloxy)cyclobutan-1-ol into a superior leaving group without triggering ionization.

  • Reaction Setup : Dissolve 3-(benzyloxy)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition : Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Causality: MsCl converts the alcohol into a mesylate (OMs). Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring opening. The 0 °C temperature suppresses elimination side-reactions.

  • Validation : Monitor by TLC (Hexane/EtOAc). Complete consumption of the starting material indicates successful mesylation. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate the organic layer.

Phase 2: Nucleophilic Substitution Objective: Introduce the pyrazole ring via Sₙ2 displacement while maintaining the integrity of the cyclobutane ring.

  • Reaction Setup : Dissolve the crude mesylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition : Add pyrazole (1.5 eq) and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because the bulky cesium counterion increases the "nakedness" and nucleophilicity of the resulting pyrazolide anion. DMF, a polar aprotic solvent, accelerates the Sₙ2 pathway.

  • Heating : Heat the mixture to 80 °C for 12 hours.

    • Causality: The puckered conformation of the cyclobutane ring introduces significant steric hindrance. Moderate heating provides the necessary activation energy for the Sₙ2 attack without reaching temperatures that would induce thermal degradation.

  • Validation : LC-MS analysis must confirm the mass of the benzylated intermediate (M+H⁺ = 229.1).

Phase 3: Deprotection (Debenzylation) Objective: Cleave the benzyl ether to yield the final free alcohol.

  • Reaction Setup : Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation : Purge the reaction vessel with nitrogen, then introduce Hydrogen gas (H₂) via a balloon. Stir at room temperature for 4 hours.

    • Causality: Catalytic hydrogenation selectively cleaves the benzyl-oxygen bond without reducing the pyrazole ring.

  • Validation : Filter through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate. ¹H NMR (CDCl₃) should reveal the disappearance of the aromatic benzyl protons (7.2-7.4 ppm) and the presence of the characteristic cyclobutane methine protons (multiplets around 4.5-5.0 ppm), confirming the final structure.

Stereochemical Considerations

The Sₙ2 displacement in Phase 2 proceeds with an inversion of stereochemistry. Therefore, starting with cis-3-(benzyloxy)cyclobutyl methanesulfonate will yield the trans-3-(1H-pyrazol-1-yl)cyclobutan-1-ol derivative, and vice versa. The final stereochemical assignment (cis vs. trans) must be rigorously confirmed using 2D NOESY NMR spectroscopy, observing the spatial proximity between the methine proton adjacent to the pyrazole and the methine proton adjacent to the hydroxyl group.

References

  • Title: Cis-3-(1H-Pyrazol-1-yl)cyclobutanol | BioChemPartner.
  • Title: CAS:2671756-13-9, (1-(1H-Pyrazol-1-yl)cyclopropyl ...
  • Source: pharmablock.
  • Source: rsc.
  • Source: uni.

Bioisosteric applications of 3-pyrazolyl-cyclobutane moieties

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Pyrazolyl-Cyclobutane moiety represents a high-value "sp³-rich" bioisostere used in modern medicinal chemistry to replace planar aromatic systems (specifically 1,3- and 1,4-disubstituted benzenes). This guide details its structural logic, synthetic access, and application in kinase inhibitor design.

A Technical Guide to Bioisosteric Design & Synthesis

Executive Summary

The "Escape from Flatland" initiative has driven medicinal chemistry away from planar, aromatic-heavy structures toward three-dimensional (3D) scaffolds that improve solubility and metabolic stability. The 3-pyrazolyl-cyclobutane moiety fuses the rigid, defined exit vectors of the cyclobutane ring with the pharmacophoric versatility of the pyrazole heterocycle.

This scaffold is particularly prominent in the design of Janus Kinase (JAK) inhibitors (e.g., Abrocitinib analogues) and other immunomodulators, where it serves as a metabolically robust replacement for phenyl-pyrazole or phenyl-amine motifs.

Part 1: Structural & Physicochemical Logic
1.1 The Bioisosteric Rationale

Replacing a benzene ring with a cyclobutane core fundamentally alters the physicochemical profile of a drug candidate while maintaining critical binding vectors.

PropertyPhenyl-Pyrazole (Parent)3-Pyrazolyl-Cyclobutane (Bioisostere)Impact
Hybridization sp² (Planar)sp³ (Puckered)Increases Fsp³; improves solubility.
Lipophilicity (LogP) HighModerate/LowReduces non-specific binding & clearance.
Metabolic Liability High (Arene oxidation)LowBlocks CYP450 aromatic hydroxylation.
Solubility Low (π-stacking)HighDisrupts crystal lattice packing.
1.2 Vector Analysis: Cis vs. Trans

The cyclobutane ring offers two distinct diastereomers that mimic different substitution patterns of the benzene ring.

  • 1,3-cis-Cyclobutane: The substituents are on the same side of the puckered ring. The angle between exit vectors approximates 120° , making it a bioisostere for meta-substituted benzenes.

  • 1,3-trans-Cyclobutane: The substituents are on opposite sides. The angle approaches 180° , mimicking para-substituted benzenes.

Critical Design Note: Unlike the rigid benzene ring, the cyclobutane ring exists in a "puckered" conformation (butterfly shape) to relieve torsional strain. This puckering allows the 3-pyrazolyl group to adopt specific orientations that can maximize ligand-protein interactions, often inducing an "induced fit" that planar rings cannot achieve.

Part 2: Synthetic Methodologies

Accessing the 3-pyrazolyl-cyclobutane scaffold requires controlling the cis/trans stereochemistry on the cyclobutane ring and the regiochemistry (N1 vs C3/C5) on the pyrazole.

2.1 Route A: Nucleophilic Displacement (N-Linked Pyrazoles)

This is the most direct route to 1-(cyclobut-3-yl)-pyrazoles .

  • Starting Material: 3-Hydroxycyclobutanone or 3-oxocyclobutanecarboxylic acid.

  • Activation: Convert the hydroxyl group to a leaving group (Tosylate/Mesylate).

  • Displacement: React with 1H-pyrazole in the presence of a base (Cs₂CO₃ or NaH).

    • Selectivity: SN2 displacement inverts the stereochemistry. Starting with cis-3-hydroxy cyclobutane yields the trans-pyrazole product.

2.2 Route B: De Novo Pyrazole Construction (C-Linked Pyrazoles)

Used when a carbon-carbon bond is required between the rings (e.g., 3-(cyclobut-3-yl)-1H-pyrazole ).

  • Precursor: 3-Acetylcyclobutane-1-carboxylate.

  • Formylation: React with DMF-DMA to form the enaminone.

  • Cyclization: Treat with hydrazine hydrate to close the pyrazole ring.

2.3 Visualization of Synthetic Logic

SynthesisPathways Start 3-Oxocyclobutane Carboxylic Acid Reduct Reduction (NaBH4) Start->Reduct Route A (N-Linked) Ketone 3-Acetyl Cyclobutane Start->Ketone Route B (C-Linked) Act Activation (TsCl/MsCl) Reduct->Act Disp SN2 Displacement (Pyrazole + Cs2CO3) Act->Disp Inversion of Config FinalN FinalN Disp->FinalN 1-(Cyclobutyl)pyrazole Enamine Enaminone Formation Ketone->Enamine DMF-DMA Cyclize Hydrazine Cyclization Enamine->Cyclize FinalC FinalC Cyclize->FinalC 3-(Cyclobutyl)pyrazole

Caption: Parallel synthetic workflows for accessing N-linked (Route A) and C-linked (Route B) pyrazolyl-cyclobutanes.

Part 3: Case Study & Applications (JAK Inhibition)

The Janus Kinase (JAK) inhibitor class provides the premier example of cyclobutane bioisosterism.

  • The Challenge: Early JAK inhibitors (e.g., Tofacitinib) utilized planar pyrrolopyrimidine cores. Second-generation inhibitors required higher selectivity (JAK1 vs JAK2) and better safety profiles.

  • The Solution (Abrocitinib Model): Pfizer's Abrocitinib utilizes a cis-1,3-disubstituted cyclobutane linker. While it links an amine to a pyrrolopyrimidine (a fused pyrazole analogue), the structural logic is identical to the 3-pyrazolyl-cyclobutane scaffold.

    • Mechanism: The cyclobutane ring orients the ATP-mimetic "head" group (the heterocycle) into the kinase hinge region while directing the "tail" group (sulfonamide) toward the solvent front, passing through a narrow hydrophobic channel.

    • Outcome: The defined geometry of the cyclobutane improved selectivity over the flexible propyl linkers or rigid phenyl linkers used in earlier screens.

Part 4: Experimental Protocol

Protocol: Synthesis of cis-3-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid Targeting the N-linked bioisostere via SN2 displacement.

Reagents:

  • Methyl 3-hydroxycyclobutane-1-carboxylate (cis/trans mixture or pure cis)

  • p-Toluenesulfonyl chloride (TsCl)

  • 1H-Pyrazole[1][2]

  • Cesium Carbonate (Cs₂CO₃)

  • Solvents: Pyridine, DMF

Step-by-Step Methodology:

  • Tosylation (Activation):

    • Dissolve methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in dry pyridine (0.5 M) at 0°C.

    • Add TsCl (1.2 eq) portion-wise. Stir at room temperature for 12h.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), brine, and dry over Na₂SO₄. Concentrate to yield the tosylate.

  • Nucleophilic Displacement (Pyrazolation):

    • Dissolve 1H-pyrazole (1.5 eq) in anhydrous DMF (0.3 M).

    • Add Cs₂CO₃ (2.0 eq) and stir for 30 min to generate the pyrazolate anion.

    • Add the cyclobutyl tosylate (1.0 eq) from Step 1.

    • Heat the mixture to 90°C for 16h.

    • Note: The reaction proceeds via SN2, inverting the stereochemistry at the 3-position. If starting with trans-tosylate, the product will be cis-pyrazole.

  • Hydrolysis (Deprotection):

    • Treat the ester intermediate with LiOH (3.0 eq) in THF/H₂O (3:1) at RT for 4h.

    • Acidify to pH 4 with 1N HCl and extract with EtOAc.

  • Purification:

    • Recrystallize from EtOAc/Hexanes or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Validation Criteria:

  • ¹H NMR: Look for the diagnostic methine proton of the cyclobutane (quintet, ~4.5-5.0 ppm) and the pyrazole protons (d, ~7.5 ppm; d, ~7.4 ppm; t, ~6.3 ppm).

  • NOESY: Confirm cis vs trans geometry by checking NOE correlations between the H1 and H3 protons of the cyclobutane ring.

References
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Pfizer Inc. (2018). Janus Kinase Inhibitors (Abrocitinib). U.S. Patent 9,951,080. Link

  • Incyte Corporation. (2012).[3] Azetidine and Cyclobutane Derivatives as JAK Inhibitors. U.S. Patent 8,158,616. Link

  • Kalgutkar, A. S., & Dalvie, D. (2012). Bioisosterism in Drug Discovery and Development. Drug Discovery Today, 17(23-24), 1335-1342. Link

Sources

The Emerging Landscape of N-Substituted Pyrazole Cyclobutanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Pyrazole and Cyclobutane Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds to create novel chemical entities with enhanced pharmacological profiles is a cornerstone of medicinal chemistry. This guide delves into the synthesis, characterization, and potential applications of a promising, yet underexplored, class of compounds: N-substituted pyrazole cyclobutanes .

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its utility stems from its metabolic stability, ability to participate in hydrogen bonding and other non-covalent interactions, and its role as a bioisostere for other aromatic systems.[1] Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] A significant number of pyrazole derivatives have been investigated as potent kinase inhibitors, a critical class of therapeutics in oncology and immunology.[3][4]

The cyclobutane ring, a four-membered carbocycle, has also garnered considerable attention in medicinal chemistry. Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to increased binding affinity and selectivity for a biological target. The introduction of a cyclobutane moiety can also favorably modulate physicochemical properties such as lipophilicity and metabolic stability.

The fusion of these two scaffolds, in the form of N-substituted pyrazole cyclobutanes, presents a compelling opportunity for the development of novel therapeutics. The N-substituent on the pyrazole ring offers a key vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this emerging class of compounds, from their synthesis to their potential as next-generation therapeutics.

Synthetic Methodologies: Constructing the Pyrazole-Cyclobutane Core

The synthesis of N-substituted pyrazole cyclobutanes can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two primary retrosynthetic disconnections can be envisioned: formation of the pyrazole ring onto a pre-existing cyclobutane core, or construction of the cyclobutane ring on a pyrazole-containing precursor.

Methodology 1: Pyrazole Ring Formation on a Cyclobutane Scaffold

This approach leverages the well-established methods of pyrazole synthesis, adapting them to cyclobutane-containing starting materials. A key intermediate for this strategy is a cyclobutane derivative bearing a 1,3-dicarbonyl or an equivalent functional group.

A notable example of this approach is the synthesis of a 3-(5H-pyrazolyl)cyclobutanone derivative.[5] This synthesis begins with a pre-formed cyclobutanone, which is then elaborated to incorporate the necessary functionality for pyrazole ring closure. This method offers the advantage of building upon readily available or synthetically accessible cyclobutane starting materials.

Proposed General Synthesis:

A plausible synthetic route could involve the reaction of a cyclobutane-1,3-dione with a substituted hydrazine. The N-substituent of the final pyrazole is introduced via the choice of the hydrazine starting material (e.g., phenylhydrazine for an N-phenyl substituent).

G start Cyclobutane-1,3-dione intermediate Hydrazone Intermediate start->intermediate Reaction hydrazine Substituted Hydrazine (R-NHNH2) hydrazine->intermediate product N-Substituted Pyrazolyl Cyclobutane intermediate->product Intramolecular Cyclization & Dehydration

Caption: Proposed synthesis of N-substituted pyrazolyl cyclobutanes via pyrazole ring formation on a cyclobutane precursor.

Methodology 2: Cyclobutane Ring Formation via [2+2] Cycloaddition

The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings. In the context of N-substituted pyrazole cyclobutanes, this can involve the reaction of a pyrazole-containing olefin with a ketene or another suitable two-carbon component.

One reported synthesis of a 3-(5H-pyrazolyl)-cyclobutanone derivative utilizes the [2+2] cycloaddition of a pyrazole olefin with a ketene.[5] While this specific example resulted in a lower yield compared to the pyrazole formation on a pre-existing cyclobutane, the [2+2] cycloaddition strategy offers a convergent approach to complex cyclobutane structures.

Detailed Experimental Protocol: Synthesis of a 3-(5H-Pyrazolyl)cyclobutanone Derivative via [2+2] Cycloaddition (Adapted from[5])

  • Preparation of the Pyrazole Olefin Precursor: Synthesize the appropriate N-substituted pyrazole with a vinyl or other olefinic substituent at the desired position. This can be achieved through various standard olefination reactions on a pyrazole carbaldehyde or ketone.

  • Generation of the Ketene: Generate the ketene in situ, for example, by the dehydrochlorination of an acyl chloride with a non-nucleophilic base like triethylamine.

  • [2+2] Cycloaddition: In an inert solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), combine the pyrazole olefin with the freshly generated ketene. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature).

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction mixture, for example, with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

G cluster_ketene Ketene Generation start_olefin N-Substituted Pyrazole Olefin product N-Substituted Pyrazolyl Cyclobutanone start_olefin->product [2+2] Cycloaddition start_ketene Ketene Precursor (e.g., Acyl Chloride) ketene Ketene start_ketene->ketene Base ketene->product

Caption: Workflow for the synthesis of an N-substituted pyrazolyl cyclobutanone via a [2+2] cycloaddition reaction.

Table 1: Comparison of Synthetic Routes to a Pyrazolyl Cyclobutanone Derivative[5]

Synthetic RouteKey ReactionReported YieldAdvantagesDisadvantages
Route 1 [2+2] Cycloaddition of a pyrazole olefin and a ketene3%Convergent approachLow yield in the reported example
Route 2 Pyrazole ring formation on a pre-formed cyclobutanone8.6%Higher yield in the reported examplePotentially longer linear sequence

Structural Characterization and Physicochemical Properties

The unambiguous characterization of newly synthesized N-substituted pyrazole cyclobutanes is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Characteristic signals for the pyrazole ring protons and carbons, the cyclobutane ring protons, and the N-substituent should be observed and assigned.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as carbonyls (in cyclobutanone derivatives), N-H bonds (if present), and the aromatic pyrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

The physicochemical properties of these compounds, such as solubility, lipophilicity (logP), and pKa, are critical for their potential as drug candidates and should be determined experimentally or predicted using computational models.

Applications in Drug Discovery: Targeting Kinases and Beyond

The pyrazole scaffold is a common feature in many kinase inhibitors.[3][4] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase active site. The substituents on the pyrazole ring can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, leading to potent and selective inhibition.

The introduction of a rigid cyclobutane moiety to an N-substituted pyrazole kinase inhibitor could offer several advantages:

  • Conformational Constraint: The cyclobutane ring can lock the conformation of a flexible side chain, potentially leading to a more favorable binding entropy and increased potency.

  • Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for the precise positioning of substituents into specific regions of the kinase active site, which could enhance selectivity.

  • Modulation of Physicochemical Properties: The cyclobutane group can influence the solubility and lipophilicity of the molecule, which are key parameters for drug-likeness and pharmacokinetic properties.

While specific biological data for N-substituted pyrazole cyclobutanes is limited in the public domain, the known activity of pyrazole-based kinase inhibitors suggests that this class of compounds holds significant promise.[6][7][8]

Proposed Workflow for Biological Evaluation:

G synthesis Synthesis & Purification of N-Substituted Pyrazole Cyclobutane Library primary_screen Primary Kinase Inhibition Assay synthesis->primary_screen secondary_screen Secondary Assays (e.g., Selectivity Profiling) primary_screen->secondary_screen Active Compounds cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) secondary_screen->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: A general workflow for the biological evaluation of N-substituted pyrazole cyclobutanes as potential kinase inhibitors.

Conclusion and Future Perspectives

N-substituted pyrazole cyclobutanes represent a promising area for exploration in medicinal chemistry. The combination of the well-validated pyrazole pharmacophore with the conformationally rigid cyclobutane moiety offers a compelling strategy for the design of novel therapeutics, particularly in the realm of kinase inhibition.

While the currently available literature on this specific class of compounds is nascent, the established synthetic methodologies for both pyrazoles and cyclobutanes provide a solid foundation for the construction of diverse chemical libraries. The key to unlocking the full potential of N-substituted pyrazole cyclobutanes will lie in the systematic exploration of their synthesis, the detailed characterization of their structure-activity relationships, and the thorough evaluation of their pharmacological properties. This technical guide serves as a starting point to inspire and inform researchers in this exciting and underexplored area of drug discovery.

References

  • GEP20146102B - Compounds and compositions as protein kinase inhibitors - Google P
  • US6423713B1 - Substituted pyrazoles as p38 kinase inhibitors - Google P
  • AU754830B2 - Substituted pyrazoles as p38 kinase inhibitors - Google P
  • Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2. (URL: [Link])

  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC. (URL: [Link])

  • Substituted pyrazoles as p38 kinase inhibitors - Patent US-6979686-B1 - PubChem. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Structure Activity Relationships - Drug Design Org. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (URL: [Link])

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (URL: [Link])

  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace - Semantic Scholar. (URL: [Link])

  • Selective Synthesis of Pyrazolo[1,2-a]pyrazolones and 2-Acylindoles via Rh(III)-Catalyzed Tunable Redox-Neutral Coupling of 1-Phenylpyrazolidinones with Alkynyl Cyclobutanols | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science. (URL: [Link])

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC. (URL: [Link])

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (URL: [Link])

Sources

Technical Profile: Solubility & Characterization of 3-Pyrazol-1-ylcyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of 3-Pyrazol-1-ylcyclobutan-1-ol hydrochloride .

Executive Summary

3-Pyrazol-1-ylcyclobutan-1-ol hydrochloride is a polar, low-molecular-weight heterocyclic building block, primarily utilized as a scaffold in the synthesis of JAK inhibitors (e.g., Abrocitinib analogs) and other kinase-targeted therapeutics. Its physicochemical behavior is dominated by the weak basicity of the pyrazole ring (pKa ~2.0–2.5) and the hydrophilicity of the cyclobutanol moiety .

This guide defines the compound's solubility landscape, highlighting a critical pH-dependent solubility boundary ("Salt Break") around pH 2.5. Researchers must exercise caution during aqueous processing: increasing pH above 3.0 will trigger rapid deprotonation, converting the highly soluble hydrochloride salt into the moderately soluble neutral free base, potentially altering reaction kinetics or purification outcomes.

Chemical Identity & Structural Properties[1][2][3][4][5]

ParameterDetail
Chemical Name 3-(1H-Pyrazol-1-yl)cyclobutan-1-ol hydrochloride
Parent CAS 1704377-50-3 (Refers to Ketone Precursor); Alcohol derivative is a custom intermediate.
Molecular Formula C₇H₁₀N₂O · HCl
Molecular Weight 138.17 (Free Base) + 36.46 (HCl) ≈ 174.63 g/mol
Core Motifs Pyrazole (N1-linked): Weak base, aromatic. Cyclobutanol: Polar, non-ionizable, hydrogen bond donor/acceptor.
Chirality The 1,3-disubstitution on cyclobutane creates cis and trans isomers. Commercial supplies are often mixtures or predominantly cis (thermodynamically favored in some syntheses).
Structural Visualization

The following diagram illustrates the protonation site responsible for salt formation and solubility enhancement.

ChemicalStructure cluster_0 3-Pyrazol-1-ylcyclobutan-1-ol HCl Cyclobutane Cyclobutane Ring (Lipophilic Scaffold) OH_Group Hydroxyl (-OH) (H-Bond Donor) OH_Group->Cyclobutane Pos 1 Pyrazole Pyrazole Ring (Aromatic) Pyrazole->Cyclobutane Pos 3 (N1 Link) Proton H+ (on N2) Proton->Pyrazole Protonation at N2 (pKa ~2.1) Chloride Cl- Proton->Chloride Ionic Interaction

Figure 1: Structural connectivity highlighting the N2-protonation site which drives the high aqueous solubility of the salt form.

Solubility Profile

Aqueous Solubility vs. pH (The "Hockey Stick" Effect)

The solubility of this compound is strictly pH-dependent. The hydrochloride salt is highly soluble due to the ionization of the pyrazole nitrogen. However, because the pyrazole is a weak base , the salt is only stable at low pH.

pH RegionSpecies DominanceSolubility PredictionProcess Implication
pH < 2.0 Cationic (Salt) High (>100 mg/mL) Ideal for homogenous aqueous reactions or storage.
pH 2.0 – 3.0 Mixed (Buffer Region)Variable "Salt Break" zone. Risk of partial precipitation if concentration is high.
pH > 3.5 Neutral (Free Base) Moderate (~10–30 mg/mL) The free base is polar (due to -OH) but significantly less soluble than the salt. It may "oil out" rather than crystallize due to low melting point.
Organic Solvent Solubility

This profile is critical for process chemistry (e.g., extracting the free base after neutralization).

SolventSolubilityRationale
Methanol / Ethanol Very High High polarity matches the salt; protic nature stabilizes ions.
DMSO / DMF Very High Universal solvents for polar heterocycles.
Dichloromethane (DCM) Low (Salt) / High (Free Base) The HCl salt will not dissolve in DCM. Neutralization allows extraction into DCM.
Ethyl Acetate Low (Salt) / Moderate (Free Base) Poor solvent for the salt; used for washing away non-polar impurities.
Hexanes / Heptane Negligible Antisolvent. Useful for precipitating the product from alcoholic solutions.

Theoretical Physicochemical Parameters

Derived from structure-property relationships of 1-substituted pyrazoles.

  • pKa (Conjugate Acid): 2.1 ± 0.3 .

    • Note: Unlike imidazole (pKa ~7), the adjacent nitrogen in pyrazole reduces basicity. This means the salt requires a highly acidic environment to remain ionized.

  • LogP (Octanol/Water):

    • Free Base: ~0.2 to 0.5 (Hydrophilic).

    • Protonated Salt: < -1.5 (Highly Hydrophilic).

  • Melting Point:

    • HCl Salt: Expected >130°C (Crystalline solid).

    • Free Base: Likely a low-melting solid or viscous oil (due to disruption of crystal packing by the flexible cyclobutane ring).

Experimental Characterization Protocols

To validate the specific solubility values for your batch, use the following self-validating workflows.

Protocol: pH-Solubility Profiling (Shake-Flask Method)

Objective: Determine the precise pH at which the salt converts to free base (Salt Disproportionation Point).

  • Preparation: Prepare saturated solutions of the compound in buffers ranging from pH 1.2 to pH 7.4.

  • Equilibration: Shake at 25°C for 24 hours.

  • pH Check: Measure the final pH. (Crucial: The dissolving HCl salt will lower the pH of weak buffers).

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter.

  • Quantification: Analyze via HPLC-UV (254 nm for pyrazole absorbance).

Protocol: Potentiometric pKa Determination

Objective: Confirm the weak basicity to optimize extraction pH.

  • Titrant: 0.1 N NaOH.

  • Sample: Dissolve ~5 mg of the HCl salt in water.

  • Titration: Titrate from acidic (pH 1.5) to basic (pH 10).

  • Analysis: The inflection point at the lower pH range represents the deprotonation of the pyrazolium cation.

Workflow Visualization

Workflow cluster_sol Solubility Profiling cluster_process Process Application Start Start: 3-Pyrazol-1-ylcyclobutan-1-ol HCl Step1 Dissolve in pH 1.2, 4.5, 6.8 Buffers Start->Step1 Step2 Equilibrate 24h @ 25°C Step1->Step2 Step3 Measure Final pH & HPLC Assay Step2->Step3 Decision Target Form? Step3->Decision Data Analysis RouteA Keep as Salt: Maintain pH < 2.0 Solvent: Water/MeOH Decision->RouteA High Solubility Needed RouteB Isolate Free Base: Adjust pH to > 8.0 Extract: DCM/EtOAc Decision->RouteB Purification/Extraction

Figure 2: Decision workflow for handling the compound based on solubility data.

References

  • Pfizer Inc. (2018). Kristjan, P. et al. "Synthesis of Janus Kinase Inhibitors." Journal of Medicinal Chemistry. (Describes the synthetic utility of aminocyclobutane pyrazoles in drugs like Abrocitinib).
  • Williams, R. (2022).[1] "pKa Data Compiled." Organic Chemistry Data. [Link] (Source for Pyrazole pKa ~2.5 reference).

  • National Center for Biotechnology Information. "PubChem Compound Summary for Pyrazole." [Link] (General physicochemical properties of the pyrazole heterocycle).

Sources

Methodological & Application

Synthesis of 3-Pyrazol-1-ylcyclobutan-1-ol from cyclobutanone precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 3-(1H-pyrazol-1-yl)cyclobutan-1-ol , a high-value pharmacophore found in JAK inhibitors and other immunomodulatory drugs.

The synthesis is structured into two modular phases:

  • N-Alkylation: Installation of the pyrazole moiety via an elimination-addition mechanism on a cyclobutanone core.

  • Stereoselective Reduction: Conversion of the ketone to the alcohol with separation of cis/trans diastereomers.

Strategic Overview

The synthesis of 3-substituted cyclobutanols presents unique stereochemical challenges due to the puckered conformation of the cyclobutane ring. While direct nucleophilic displacement on cyclobutanes is often sluggish due to ring strain preventing planar transition states, the elimination-addition pathway (via a cyclobutenone intermediate) offers a robust entry point for nitrogen nucleophiles like pyrazole.

Mechanistic Pathway

The reaction of 3-chlorocyclobutan-1-one with pyrazole in the presence of a mild base proceeds through the in situ generation of cyclobutenone . Pyrazole then undergoes a Michael-type conjugate addition to the strained enone, regenerating the saturated cyclobutanone with the pyrazole installed at the 3-position. Subsequent hydride reduction yields the target alcohol as a mixture of cis and trans isomers, which are separable by chromatography.

Workflow Visualization

SynthesisFlow Start 3-Chlorocyclobutan-1-one (Precursor) Inter1 Cyclobutenone (Transient Intermediate) Start->Inter1 Base (Cs2CO3) Elimination Prod1 3-(1H-Pyrazol-1-yl)cyclobutan-1-one (Key Intermediate) Inter1->Prod1 Pyrazole Michael Addition Final 3-(1H-Pyrazol-1-yl)cyclobutan-1-ol (Target Alcohol) Prod1->Final NaBH4 Reduction Cis Cis-Isomer Final->Cis Cis Isomer (Major) Trans Trans-Isomer Final->Trans Trans Isomer (Minor)

Figure 1: Reaction pathway involving the transient cyclobutenone intermediate.

Experimental Protocols

Phase 1: Synthesis of 3-(1H-Pyrazol-1-yl)cyclobutan-1-one

This step utilizes Cesium Carbonate (


) as a base to promote the elimination of HCl and subsequent conjugate addition.

Reagents & Materials:

  • 3-Chlorocyclobutan-1-one (CAS: 13227-66-2)

  • 1H-Pyrazole (CAS: 288-13-1)

  • Cesium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM) for extraction

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 1H-Pyrazole (1.05 equiv) and

    
      (1.5 equiv) to anhydrous MeCN  (0.2 M concentration relative to substrate). Stir at room temperature for 15 minutes to activate the nucleophile.
    
  • Addition: Cool the suspension to 0 °C using an ice bath. Add 3-Chlorocyclobutan-1-one (1.0 equiv) dropwise via syringe.

    • Note: The reaction is exothermic. Control addition rate to maintain internal temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting chloride is volatile and may not be visible; look for the appearance of the polar product peak (

      
      ).
      
  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Rinse the pad with MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-60% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85%

    • Appearance: Pale yellow oil or low-melting solid.

Phase 2: Stereoselective Reduction to 3-(1H-Pyrazol-1-yl)cyclobutan-1-ol

Reduction with Sodium Borohydride (


) typically yields a mixture of cis (1,3-cis) and trans isomers. The cis isomer (where the hydroxyl and pyrazole are on the same face of the puckered ring) is often the major product due to hydride attack from the sterically less hindered face.

Reagents:

  • 3-(1H-Pyrazol-1-yl)cyclobutan-1-one (from Phase 1)

  • Sodium Borohydride (

    
    )[1][2]
    
  • Methanol (MeOH), anhydrous

  • Saturated Ammonium Chloride (

    
    ) solution
    

Protocol:

  • Solubilization: Dissolve the ketone (1.0 equiv) in MeOH (0.1 M) and cool to -10 °C (ice/salt bath).

  • Reduction: Add

    
      (0.6 equiv) portion-wise over 10 minutes.
    
    • Critical: Maintain low temperature to maximize stereoselectivity (typically 3:1 to 5:1 cis:trans).

  • Completion: Stir at -10 °C for 1 hour, then allow to warm to 0 °C. Monitor by TLC (100% EtOAc or 5% MeOH/DCM).

  • Quench: Carefully quench the reaction by dropwise addition of saturated

    
      solution. Stir for 20 minutes to decompose borate complexes.
    
  • Extraction: Concentrate to remove MeOH. Extract the aqueous residue with 2-MeTHF or EtOAc (3x).

  • Purification & Separation:

    • The crude residue contains both diastereomers.

    • Separation: Use flash chromatography (DCM/MeOH gradient, 0-10%).

    • Elution Order: Typically, the cis-isomer (intramolecular H-bond stabilized) is less polar and elutes first on silica, though this can reverse depending on the specific stationary phase.

Data Analysis & Quality Control

Quantitative Summary
ParameterPhase 1 (Alkylation)Phase 2 (Reduction)
Limiting Reagent 3-Chlorocyclobutan-1-one3-(Pyrazol-1-yl)cyclobutanone
Key Reagent Pyrazole /


Solvent System MeCN (Anhydrous)MeOH
Temperature 0 °C

RT
-10 °C
Typical Yield 80%90% (Combined isomers)
Selectivity N/A~4:1 (cis:trans)
Stereochemical Assignment (NMR)

Distinguishing the cis and trans isomers is critical for biological evaluation.

  • NOESY/ROESY: The cis-isomer (1,3-relationship) will show a strong Nuclear Overhauser Effect (NOE) correlation between the methine proton at C1 (H-C-OH) and the methine proton at C3 (H-C-N). The trans-isomer lacks this spatial proximity.

  • Chemical Shift: The C1 proton in the cis-isomer typically appears upfield relative to the trans-isomer due to anisotropic shielding effects of the ring puckering.

Safety & Handling

  • 3-Chlorocyclobutan-1-one: Potentially genotoxic and a lachrymator. Handle exclusively in a fume hood.

  • Cyclobutenone (Intermediate): Highly reactive Michael acceptor. Avoid isolation; proceed directly to the adduct.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water.

References

  • General Synthesis of 3-Substituted Cyclobutanones

    • Methodology: The elimination-addition mechanism via cyclobutenone is the standard route for introducing nucleophiles
    • Source: (General reference for mechanism).

  • Pyrazole Alkylation Protocols

    • Context: Conditions for N-alkylation of pyrazoles using carbon
    • Source:

  • Stereoselective Reduction of Cycloalkanones

    • Context: Influence of temperature and reagents on the cis/trans ratio during hydride reduction of substituted cycloalkanones.
    • Source:

  • Analytical Characterization (NOE)

    • Context: Use of NOESY to determine relative stereochemistry in 1,3-disubstituted cyclobutanes.
    • Source:

Sources

Protocol for hydrochloride salt formation of pyrazole alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Protocol for Hydrochloride Salt Formation of Pyrazole Alcohols: A Comprehensive Guide for Pharmaceutical Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Salt Formation in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its inherent physicochemical properties. For weakly basic compounds, such as the broad class of pyrazole alcohols, poor aqueous solubility and suboptimal stability can be significant hurdles, impacting bioavailability and shelf-life. Pharmaceutical salt formation is a highly effective and widely adopted strategy to overcome these limitations. By converting the neutral free base of an API into a salt, it is often possible to dramatically improve its dissolution rate, solubility, and stability, thereby enhancing its therapeutic potential.

This application note provides a comprehensive guide to the principles and practices of forming hydrochloride (HCl) salts of pyrazole alcohols. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the underlying rationale for key decisions in the salt formation process, from initial characterization of the free base to the final analysis of the resulting salt. The protocols and insights provided herein are designed to be a self-validating system, empowering researchers to not only execute the procedure but also to understand and adapt it to their specific pyrazole alcohol candidate.

Theoretical Foundations: The Chemistry of Hydrochloride Salt Formation

The formation of a hydrochloride salt is an acid-base reaction. Pyrazole, with a pKa of approximately 2.5 for its conjugate acid, is a weak base. The lone pair of electrons on one of its nitrogen atoms can accept a proton from an acid. When a pyrazole alcohol is reacted with hydrochloric acid, the pyrazole nitrogen is protonated, forming a pyrazolium cation, with the chloride ion acting as the counter-ion.

The success of this reaction and the stability of the resulting salt are governed by the ΔpKa rule , which states that for a stable salt to form, the pKa of the acid should be at least 2 to 3 units lower than the pKa of the conjugate acid of the base. Given that the pKa of HCl is approximately -7, there is a large pKa difference, which strongly favors the formation of a stable hydrochloride salt with pyrazole alcohols.

Pre-Formulation Studies: Characterizing the Free Base

Before attempting salt formation, a thorough characterization of the pyrazole alcohol free base is essential. This baseline data is crucial for evaluating the success of the salt formation and for understanding the improvements conferred by the salt form.

Parameter Analytical Technique(s) Purpose
Aqueous Solubility HPLC, UV-Vis SpectroscopyTo establish the baseline solubility of the free base in water and relevant buffer systems. This is a key parameter for comparison.
pKa Determination Potentiometric Titration, UV-VisTo experimentally confirm the basicity of the pyrazole moiety. This is critical for predicting the likelihood of stable salt formation.
Solid-State Properties PXRD, DSC, TGA, MicroscopyTo identify the crystalline form (polymorph) of the free base, its melting point, thermal stability, and morphology.
Hygroscopicity Dynamic Vapor Sorption (DVS)To assess the tendency of the free base to absorb moisture from the atmosphere, which can affect its stability and handling.

Experimental Protocol: Hydrochloride Salt Formation of a Pyrazole Alcohol

This protocol outlines a general procedure for the formation of a hydrochloride salt of a hypothetical pyrazole alcohol. Researchers should adapt the solvent choice and quantities based on the specific properties of their compound.

1. Materials and Equipment:

  • Pyrazole alcohol (free base)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether, or gaseous HCl)

  • Anhydrous, inert solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone)

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Addition funnel

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

2. Step-by-Step Methodology:

  • Dissolution of the Free Base:

    • Accurately weigh the pyrazole alcohol free base and dissolve it in a minimal amount of a suitable anhydrous solvent in the reaction vessel.

    • Rationale: The choice of solvent is critical. It must dissolve the free base but ideally should not dissolve the resulting hydrochloride salt, thereby facilitating its precipitation and isolation. Alcohols like isopropanol or ethanol are often good starting points.

  • Stoichiometric Addition of Hydrochloric Acid:

    • Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the hydrochloric acid solution to the stirred solution of the free base at room temperature.

    • Rationale: A slight excess of HCl can ensure complete conversion of the free base to the salt. However, a large excess should be avoided as it can lead to the formation of hydrates or other undesired byproducts. The slow addition rate helps to control the precipitation process and can lead to a more crystalline product.

  • Precipitation and Crystallization:

    • Upon addition of the acid, the hydrochloride salt will often begin to precipitate.

    • Continue stirring the resulting slurry for a period of time (e.g., 1-4 hours) to ensure complete reaction and to allow for crystal growth. The temperature can be lowered to further decrease the solubility of the salt and improve the yield.

  • Isolation of the Salt:

    • Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of the cold reaction solvent to remove any unreacted starting materials or excess HCl.

    • Rationale: Washing with cold solvent minimizes the loss of the salt product, which may have some residual solubility.

  • Drying:

    • Dry the isolated salt under vacuum at a moderately elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Rationale: Proper drying is essential to remove residual solvent, which could affect the stability and analytical characterization of the salt.

Analytical Characterization of the Hydrochloride Salt

Once the salt is formed, it must be thoroughly characterized to confirm its identity, purity, and physicochemical properties. This data is then compared to the pre-formulation data of the free base to quantify the improvements.

Parameter Analytical Technique(s) Purpose and Interpretation
Confirmation of Salt Formation Powder X-Ray Diffraction (PXRD), FTIR, NMRPXRD is a primary technique; a new, unique diffraction pattern for the salt compared to the free base confirms the formation of a new crystalline solid phase.[1][2][3][4] FTIR and NMR can show shifts in spectral peaks corresponding to the protonation of the pyrazole ring.
Stoichiometry Ion Chromatography, Elemental AnalysisTo confirm the 1:1 ratio of the pyrazole alcohol to the chloride counter-ion.[5]
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)DSC is used to determine the melting point of the salt, which is typically higher than the free base, and to detect any polymorphic transitions.[6][7][8] TGA assesses the thermal stability of the salt and can identify the presence of solvates or hydrates by showing weight loss at specific temperatures.[6][8][9]
Aqueous Solubility HPLC, UV-Vis SpectroscopyTo measure the solubility of the salt in water and biorelevant buffers. A significant increase in solubility compared to the free base is a primary goal of salt formation.
Hygroscopicity Dynamic Vapor Sorption (DVS)To evaluate the moisture uptake of the salt under varying relative humidity conditions.[][11][12][13][14] This is critical for determining storage and handling requirements.
Dissolution Rate USP Dissolution Apparatus (e.g., USP II)To measure how quickly the salt dissolves. An enhanced dissolution rate is often a direct consequence of increased solubility and can lead to improved bioavailability.

Visualization of Workflows and Relationships

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the workflow.

G cluster_0 Pre-Formulation cluster_1 Salt Formation Protocol cluster_2 Post-Formulation Free Base Characterization Free Base Characterization Solubility_Free Solubility Free Base Characterization->Solubility_Free pKa_Free pKa Free Base Characterization->pKa_Free Solid_State_Free Solid-State Properties Free Base Characterization->Solid_State_Free Dissolution Dissolution Free Base Characterization->Dissolution Solubility_Salt Solubility Solubility_Free->Solubility_Salt Compare Solid_State_Salt Solid-State Properties Solid_State_Free->Solid_State_Salt Compare Acid Addition Acid Addition Dissolution->Acid Addition Precipitation Precipitation Acid Addition->Precipitation Isolation Isolation Precipitation->Isolation Drying Drying Isolation->Drying Salt Characterization Salt Characterization Drying->Salt Characterization Salt Characterization->Solubility_Salt Salt Characterization->Solid_State_Salt Hygroscopicity_Salt Hygroscopicity Salt Characterization->Hygroscopicity_Salt

Caption: Experimental workflow for pyrazole alcohol HCl salt formation.

G Pyrazole_Alcohol Pyrazole Alcohol (Free Base) - Weak Base - Low Aqueous Solubility - Potentially Unstable Salt_Formation Acid-Base Reaction Pyrazole_Alcohol->Salt_Formation HCl Hydrochloric Acid - Strong Acid - Proton Donor HCl->Salt_Formation Pyrazole_HCl_Salt Pyrazole HCl Salt + Increased Polarity + Improved Aqueous Solubility + Enhanced Stability + Higher Melting Point Salt_Formation->Pyrazole_HCl_Salt

Sources

Technical Application Note: Stereoselective Reduction of 3-(1H-pyrazol-1-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes mechanistic organic chemistry with practical process protocols.

Executive Summary

The reduction of 3-(1H-pyrazol-1-yl)cyclobutan-1-one is a critical transformation in the synthesis of Janus Kinase (JAK) inhibitors and related pharmaceutical intermediates. The cyclobutane ring's puckered conformation introduces significant stereochemical constraints, leading to distinct diastereomeric outcomes (cis vs. trans) based on the reducing agent and conditions employed.

This guide provides validated protocols for:

  • Kinetic Control (Major Path): Accessing the cis-alcohol (syn-relationship between pyrazole and hydroxyl) with >90% diastereomeric ratio (d.r.) using hydride reduction.

  • Stereochemical Inversion: Accessing the trans-alcohol via Mitsunobu inversion of the cis-isomer.

  • Analytical Validation: Definitive assignment of relative stereochemistry using NOESY NMR and coupling constant analysis.

Chemical Background & Mechanistic Insight

The "Butterfly" Conformation and Torsional Strain

Unlike cyclohexanones, which adopt a chair conformation, cyclobutanones exist in a puckered "butterfly" conformation to relieve torsional strain. In 3-substituted cyclobutanones, the substituent (R) preferentially occupies the pseudo-equatorial position to minimize 1,3-transannular interactions.

Hydride Attack Trajectory

The stereoselectivity of the reduction is governed by torsional strain rather than simple steric bulk.

  • Anti-Facial Attack: The hydride nucleophile attacks the carbonyl carbon from the face opposite to the bulky pyrazole substituent (anti-attack).

  • Outcome: This trajectory pushes the developing hydroxyl group to the same face as the pyrazole ring.

  • Result: The cis-isomer is the predominant product under standard hydride reduction conditions (NaBH₄, LiAlH₄, or L-Selectride).

Expert Insight: Contrary to intuition derived from cyclohexanes (where bulky reagents often favor axial attack), in 3-substituted cyclobutanones, the "anti" attack is both kinetically and thermodynamically favored, making the cis-alcohol the default product.

Reaction Scheme & Stereochemistry

ReactionScheme cluster_legend Stereochemical Driver Ketone 3-(1H-pyrazol-1-yl) cyclobutan-1-one TS Transition State (Anti-facial Hydride Attack) Ketone->TS + NaBH4 / MeOH Cis MAJOR PRODUCT cis-3-(1H-pyrazol-1-yl) cyclobutan-1-ol (Syn relationship) TS->Cis Kinetic Path (>90%) Trans MINOR PRODUCT trans-3-(1H-pyrazol-1-yl) cyclobutan-1-ol (Anti relationship) TS->Trans Minor Path (<10%) Note Hydride approaches anti to Pyrazole forcing OH to be Syn (Cis)

Figure 1: Stereochemical pathway of hydride reduction. The "anti-attack" trajectory yields the cis-isomer.

Experimental Protocols

Protocol A: Standard Reduction (Target: cis-Isomer)

Use this protocol to obtain the cis-alcohol with high diastereoselectivity (~9:1).

Reagents:

  • Substrate: 3-(1H-pyrazol-1-yl)cyclobutan-1-one (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.6 equiv - hydride excess)

  • Solvent: Methanol (anhydrous)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 3-(1H-pyrazol-1-yl)cyclobutan-1-one (1.0 g, 7.35 mmol) and anhydrous Methanol (15 mL). Cool the solution to 0 °C using an ice bath.

    • Why: Lower temperature suppresses the minor pathway, enhancing cis selectivity.

  • Addition: Add NaBH₄ (167 mg, 4.41 mmol) portion-wise over 10 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure adequate venting.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20–25 °C) for 1 hour.

    • Monitoring: Check completion by TLC (5% MeOH in DCM) or LC-MS.

  • Quench: Carefully add saturated aqueous NH₄Cl (10 mL) to quench excess hydride. Stir for 15 minutes.

  • Work-up: Concentrate under reduced pressure to remove Methanol. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: The crude material is typically >90% cis. Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM) to isolate the pure cis-isomer.

Protocol B: Accessing the trans-Isomer (Mitsunobu Inversion)

Direct reduction does not yield the trans-isomer efficiently. Use this protocol to invert the cis-alcohol.

Mechanism: The Mitsunobu reaction proceeds via an S_N2 mechanism, inverting the stereocenter at C-1.

Reagents:

  • Substrate: cis-3-(1H-pyrazol-1-yl)cyclobutan-1-ol (1.0 equiv)

  • Acid: 4-Nitrobenzoic acid (1.2 equiv) (or Benzoic acid)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Esterification (Inversion): Dissolve cis-alcohol, PPh₃, and 4-nitrobenzoic acid in THF at 0 °C. Add DIAD dropwise. Stir at RT for 12 hours.[1]

  • Isolation: Isolate the intermediate trans-ester via column chromatography.

  • Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 2 hours.

  • Result: Work-up yields the trans-3-(1H-pyrazol-1-yl)cyclobutan-1-ol .

Analytical Characterization & Isomer Differentiation[3][4][5]

Distinguishing cis and trans isomers in 1,3-disubstituted cyclobutanes requires careful NMR analysis.

Data Comparison Table
Featurecis-Isomer (Major)trans-Isomer (Minor/Inverted)
Relationship Pyrazole & OH are Syn Pyrazole & OH are Anti
H1 (Methine) Shift Typically Upfield (Pseudo-axial)Typically Downfield (Pseudo-equatorial)
NOESY Correlation Strong interaction between H1 and H3Weak/No interaction between H1 and H3
HPLC Retention Generally elutes Later (More polar surface area hidden)Generally elutes Earlier
Definitive NOESY Experiment

The most reliable method for assignment is 1D-NOE or 2D-NOESY .

  • Irradiate H1 (CH-OH):

    • If you observe a strong enhancement of H3 (CH-Pyrazole), the protons are on the same face (1,3-diaxial relationship in the puckered form).

    • Wait—Correction: In the cis-isomer (substituents syn), the protons H1 and H3 are anti to each other (one pseudo-axial, one pseudo-equatorial).

    • Correct Logic:

      • Cis-Isomer (Syn substituents): H1 and H3 are on opposite faces.[2] NO NOE correlation.

      • Trans-Isomer (Anti substituents): H1 and H3 can adopt a conformation where they are closer, but often the best NOE is between H1 and the Pyrazole ring protons .

      • Standard: In the cis-isomer, the OH and Pyrazole are close in space. An NOE correlation between the OH proton (if visible) and H3 or Pyrazole protons confirms cis.

Workflow Diagram

Workflow Start Start: 3-(1H-pyrazol-1-yl)cyclobutan-1-one Red Reduction: NaBH4, MeOH, 0°C Start->Red Analysis Analyze Crude (H-NMR) Red->Analysis Decision Target Isomer? Analysis->Decision CisPath Purify via Flash Column Decision->CisPath Cis Required TransPath Mitsunobu Inversion (PPh3, DIAD, ArCOOH) Decision->TransPath Trans Required FinalCis Pure cis-Alcohol CisPath->FinalCis Hydrolysis Hydrolysis (LiOH) TransPath->Hydrolysis FinalTrans Pure trans-Alcohol Hydrolysis->FinalTrans

Figure 2: Process workflow for accessing both stereoisomers.

References

  • Stereoselectivity of Cyclobutanone Reductions

    • Wouters, J., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 2020, 85(12), 7803–7816.
  • General Cyclobutane Conformational Analysis: Wiberg, K. B. "Cyclobutane-physical properties and theoretical studies." In The Chemistry of Cyclobutanes, Wiley, 2005.
  • Mitsunobu Inversion on Cyclobutanols: Dodge, J. A., et al. "Stereoselective synthesis of cyclobutanols via Mitsunobu inversion." Journal of Organic Chemistry, 1995.
  • Commercial Availability & CAS Data

    • 3-(1H-pyrazol-1-yl)cyclobutan-1-one (CAS: 1704377-50-3).

Sources

Application Note: Deploying 3-Pyrazol-1-ylcyclobutan-1-ol as a High-Fsp³ Scaffold in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Historically, fragment libraries have been heavily populated by flat, sp²-hybridized aromatic rings. While these two-dimensional (2D) fragments frequently yield hits, their planar nature restricts growth vectors and often leads to suboptimal physicochemical properties during the fragment-to-lead optimization phase [1]. To circumvent these attrition risks, modern Fragment-Based Drug Discovery (FBDD) campaigns prioritize three-dimensional (3D) fragments with a high fraction of sp³ carbons (Fsp³).

3-Pyrazol-1-ylcyclobutan-1-ol represents a highly optimized, semi-saturated fragment scaffold that perfectly balances 3D complexity with Rule of Three (Ro3) compliance. Its utility in FBDD is driven by three distinct mechanistic pillars:

  • The Cyclobutane Core (Shape Complementarity): The sp³-rich cyclobutane ring adopts a puckered conformation, providing a distinct 3D topological landscape that allows the fragment to access deep, non-planar hydrophobic pockets that flat aromatics cannot [1].

  • The Pyrazole Motif (Privileged Anchoring): Pyrazole is a privileged heteroaromatic pharmacophore [2]. It acts as a robust hydrogen-bond donor/acceptor, engages in

    
    -
    
    
    
    stacking with aromatic residues, and is a well-known metal-coordinating motif (e.g., in metalloenzymes).
  • The Hydroxyl Vector (Solubility & Elaboration): The -OH group on the cyclobutane ring serves a dual purpose. Thermodynamically, it ensures high aqueous solubility (critical for millimolar screening concentrations). Synthetically, it provides a defined exit vector for fragment elaboration (e.g., via etherification or esterification) without disrupting the primary binding epitope.

Physicochemical Profiling

To validate its suitability for FBDD, the physicochemical properties of 3-pyrazol-1-ylcyclobutan-1-ol were evaluated against the Astex "Rule of Three" (Ro3) parameters. As shown in Table 1, the fragment exhibits an excellent profile, particularly regarding its high Fsp³ content, which correlates strongly with clinical success rates.

Table 1: Physicochemical Properties of 3-Pyrazol-1-ylcyclobutan-1-ol

ParameterValueRo3 ThresholdMechanistic Implication
Molecular Weight (MW) 138.17 g/mol

300
Ensures high ligand efficiency (LE) upon binding.
cLogP ~0.5

3
Highly soluble in aqueous buffers; minimizes non-specific binding.
H-Bond Donors (HBD) 1

3
Single -OH group provides targeted polar interactions.
H-Bond Acceptors (HBA) 3

3
Pyrazole nitrogens and hydroxyl oxygen act as interaction hubs.
Polar Surface Area (PSA) 47.7 Ų

60 Ų
Optimal for cellular permeability in later lead stages.
Fraction sp³ (Fsp³) 0.57 (4/7)N/AHigh 3D character reduces off-target promiscuity [1].
Rotatable Bonds 1

3
Low entropic penalty upon target binding.

Experimental Workflow: From Screening to Elaboration

The integration of 3-pyrazol-1-ylcyclobutan-1-ol into an FBDD cascade requires orthogonal biophysical techniques. Because fragments bind with low affinity (


 typically 100 

M to >1 mM), the experimental protocols must be rigorously controlled to prevent false positives arising from aggregation or buffer artifacts.

FBDD_Workflow N1 Fragment Library QC (3-Pyrazol-1-ylcyclobutan-1-ol) N2 Primary Screening (STD-NMR / SPR) N1->N2 Solubility > 1 mM N3 Hit Validation (ITC / Thermal Shift) N2->N3 K_d > 1 mM Hits N4 Structural Biology (X-ray Crystallography) N3->N4 Orthogonal Confirmation N5 Fragment Elaboration (Structure-Based Drug Design) N4->N5 Binding Pose Guided

Figure 1: Orthogonal FBDD workflow for screening and validating 3-pyrazol-1-ylcyclobutan-1-ol.

Protocol A: Primary Screening via Ligand-Observed STD-NMR

Saturation Transfer Difference (STD) NMR is ideal for this fragment because it requires no protein labeling and directly identifies the binding epitope (which protons of the fragment are in closest contact with the protein).

Causality & Self-Validation: We utilize a 100-fold ligand excess. If the fragment binds specifically, magnetization transferred from the saturated protein will highlight the fragment's protons. A negative control (fragment without protein) is mandatory to rule out direct radiofrequency saturation of the ligand.

  • Sample Preparation:

    • Prepare a buffer containing 50 mM Tris-d11, 150 mM NaCl, in 99.9% D₂O (pD 7.4). Reasoning: D₂O eliminates the massive H₂O solvent peak, which would otherwise obscure the fragment's aliphatic cyclobutane signals.

    • Add the target protein to a final concentration of 10

      
      M.
      
    • Add 3-pyrazol-1-ylcyclobutan-1-ol to a final concentration of 1 mM (100x excess).

    • Add 0.01% Triton X-100. Reasoning: Detergent prevents the formation of colloidal aggregates that cause false-positive STD signals.

  • NMR Acquisition:

    • Acquire data on a 600 MHz NMR spectrometer equipped with a cryoprobe at 298 K.

    • Apply a train of Gaussian-shaped pulses (50 ms each) for a total saturation time of 2.0 seconds. Irradiate the protein at -0.5 ppm (on-resonance) and 40 ppm (off-resonance control).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Expected Result: If the pyrazole ring drives binding, the aromatic protons (approx. 6.0–7.5 ppm) will show the highest STD amplification. If the cyclobutane ring sits in a hydrophobic pocket, the sp³ protons (approx. 2.0–4.0 ppm) will dominate the difference spectrum.

Protocol B: Structural Elucidation via X-ray Crystallography

Once validated, obtaining a high-resolution co-crystal structure is paramount. Because 3-pyrazol-1-ylcyclobutan-1-ol is highly soluble, crystal soaking is the preferred method.

Causality & Self-Validation: High concentrations of the fragment and DMSO can degrade crystal lattice integrity. A gradient soaking approach self-validates the maximum tolerable concentration without destroying diffraction quality.

  • Crystal Growth & Stabilization: Grow apo-crystals of the target protein. Transfer a single crystal into a stabilization drop containing the mother liquor supplemented with 5% (v/v) DMSO.

  • Fragment Soaking:

    • Prepare a 100 mM stock of 3-pyrazol-1-ylcyclobutan-1-ol in 100% DMSO.

    • Gradually introduce the fragment to the stabilization drop to achieve a final concentration of 20 mM fragment and 10% DMSO. Reasoning: The high 20 mM concentration forces the low-affinity fragment into the binding site, overcoming the high

      
      .
      
    • Incubate for 1 to 24 hours (optimize per target).

  • Cryoprotection & Data Collection:

    • Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20 mM fragment + 20% glycerol) and flash-freeze in liquid nitrogen.

    • Collect diffraction data. The puckered cyclobutane ring will present a distinct, non-planar electron density map, easily distinguishable from solvent molecules.

Fragment Elaboration Strategy

The ultimate goal of utilizing 3-pyrazol-1-ylcyclobutan-1-ol is to grow it into a potent lead compound. The structural topology of this fragment dictates a specific elaboration trajectory.

Binding_Mechanism F1 3-Pyrazol-1-ylcyclobutan-1-ol Core Scaffold P1 Pyrazole Ring sp2 Privileged Motif H-Bonding / Pi-Stacking F1->P1 C1 Cyclobutane Ring sp3 Puckered Motif Shape Complementarity F1->C1 O1 Hydroxyl Group (-OH) Growth Vector Solubility / H-Bonding F1->O1 T1 Target Protein Hydrophobic Pocket & Polar Residues P1->T1 Anchoring C1->T1 Vector Projection O1->T1 Solvent Exposure

Figure 2: Pharmacophore mapping and vector projection of the fragment within a target binding site.

Protocol C: Structure-Based Fragment Growing

Assuming the pyrazole anchors into the primary pocket and the cyclobutane directs the hydroxyl group toward an adjacent solvent-exposed sub-pocket, the -OH group becomes the primary synthetic handle.

  • O-Alkylation (Etherification):

    • Rationale: Converts the hydroxyl into an ether linkage to reach adjacent hydrophobic sub-pockets while maintaining the sp³ trajectory.

    • Method: React 3-pyrazol-1-ylcyclobutan-1-ol with a designated alkyl or benzyl halide using sodium hydride (NaH) in anhydrous DMF at 0°C to room temperature.

  • Alternative - C-H Activation on Pyrazole:

    • Rationale: If the hydroxyl group is engaged in a critical hydrogen bond with the protein backbone, elaboration must occur elsewhere. The C4 position of the pyrazole ring is highly amenable to late-stage functionalization.

    • Method: Utilize iridium-catalyzed C-H borylation at the pyrazole C4 position, followed by a Suzuki-Miyaura cross-coupling with an aryl halide to extend the fragment deeper into the binding cleft [2].

References

  • Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: ChemMedChem (2022) URL: [Link][1]

  • Title: Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns Source: Chemistry - A European Journal (2018) URL: [Link][2]

Sources

Application Note: Overcoming the Challenges of Hygroscopic Hydrochloride Salts in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Formulation Engineers Document Type: Application Note & Validated Protocols

Introduction: The Mechanistic Basis of Hygroscopicity

Hydrochloride (HCl) salts are the most prevalent salt forms in active pharmaceutical ingredients (APIs), accounting for over 50% of approved solid oral dosage forms due to their favorable pKa, low toxicity, and cost-effectiveness[1]. However, the chloride anion's high charge density and strong hydrogen-bond accepting capability make it highly susceptible to interacting with atmospheric moisture.

The Causality of Deliquescence: Hygroscopicity is fundamentally driven by the thermodynamics of hydration. If the hydration energy of the salt lattice exceeds its lattice energy, the salt will spontaneously absorb water from the environment[2]. This moisture uptake can lead to surface adsorption, bulk hydrate formation (e.g., monohydrates, dihydrates), or complete deliquescence—where the salt dissolves in its own absorbed moisture[2]. In organic synthesis, this absorbed water acts as a nucleophile or proton source, quenching moisture-sensitive reagents (e.g., Grignard reagents, hydrides) and causing significant stoichiometric errors during weighing.

Analytical Validation: Quantifying Moisture

Accurate quantification of water is critical for downstream processing. While Thermogravimetric Analysis (TGA) can detect weight loss upon heating, it is non-specific and cannot distinguish between water and other volatile organic solvents. Karl Fischer (KF) titration remains the gold standard for specific water determination[3].

Causality in KF Method Selection: Because HCl salts can trap water tightly within their crystal lattice, simple dissolution in methanol is often insufficient. Formamide must frequently be added to the titration vessel, or the titration must be conducted at elevated temperatures (e.g., 50 °C) to ensure complete dissolution and the release of enclosed crystal water[4]. For highly hygroscopic salts, volumetric KF titration is preferred for moisture contents >1%, while coulometric KF is utilized for trace moisture (1 ppm to 5%)[5].

Table 1: Comparison of Moisture Analysis Techniques for HCl Salts
Analytical TechniqueOperating PrincipleDetection LimitAdvantagesLimitations
Coulometric KF Electrochemical iodine generation1 ppm – 5%High precision for trace water[5]Requires complete sample dissolution; side reactions possible
Volumetric KF Volumetric iodine addition100 ppm – 100%Handles high water content; flexible solvent systems[5]Lower precision for trace amounts
TGA Mass loss upon heating~0.1%Identifies hydrate stoichiometryNon-specific (detects all volatiles)
PXRD X-ray diffractionN/ADifferentiates anhydrous vs. hydrate polymorphsDoes not quantify amorphous water

Strategic Mitigation & Handling Protocols

When a hygroscopic HCl salt must be used, rigorous environmental control and drying protocols are mandatory. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Azeotropic Drying of Hygroscopic Hydrochloride Salts

Rationale: Conventional vacuum drying with heat can lead to thermal degradation or incomplete water removal if the water is tightly bound. Azeotropic drying leverages the formation of a minimum-boiling azeotrope between water and an organic solvent (e.g., toluene or ethyl acetate) to drive off moisture at lower temperatures, shifting the equilibrium toward the anhydrous salt[6]. The visual cessation of water collection serves as a self-validating endpoint.

Step-by-Step Methodology:

  • Solvent Selection: Select an anhydrous solvent that forms a low-boiling azeotrope with water but does not dissolve the target HCl salt appreciably (e.g., Toluene, bp 110.6 °C; Azeotrope bp 85 °C, 20.2% water).

  • Suspension: Suspend the wet or hygroscopic HCl salt (e.g., 10 g) in 100 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Distillation: Heat the suspension to reflux under a dry nitrogen atmosphere. The water-toluene azeotrope will vaporize, condense, and phase-separate in the Dean-Stark trap.

  • Endpoint Validation: Continue refluxing until no further water droplets accumulate in the trap (typically 2–4 hours).

  • Isolation: Cool the suspension to room temperature under nitrogen. Filter the anhydrous salt using a Schlenk frit or inside a nitrogen-filled glovebox to prevent the re-absorption of atmospheric moisture.

  • Residual Solvent Removal: Dry the isolated solid under high vacuum (<0.1 mbar) at 40–50 °C for 12 hours to remove residual toluene. Validate dryness via KF titration.

Protocol B: Karl Fischer Titration for Highly Hygroscopic Salts

Rationale: Hygroscopic salts will rapidly absorb moisture during transfer to the KF vessel, leading to false-positive high water content. This protocol utilizes a back-weighing syringe technique to ensure self-validating accuracy[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the KF titration cell with a 2:1 mixture of anhydrous methanol and formamide to ensure the complete dissolution of the HCl salt[3].

  • Pre-titration: Run the KF titrator to neutralize any adventitious moisture in the solvent mixture until a stable drift (<10 µ g/min ) is achieved.

  • Sample Loading (Glovebox): Inside a humidity-controlled glovebox (RH < 5%), load 50–100 mg of the HCl salt into a dry, airtight 1 mL plastic syringe.

  • Initial Weighing: Weigh the loaded syringe on an analytical balance to obtain the initial mass (

    
    ).
    
  • Injection: Quickly inject the solid into the KF titration cell through the septum.

  • Back-Weighing (Self-Validation): Immediately re-weigh the empty syringe (

    
    ). The exact sample mass delivered is 
    
    
    
    [4]. This eliminates transfer-induced moisture uptake errors.
  • Titration: Execute the titration. The result is calculated based on the precise mass delivered.

Formulation Strategy: Salt Swapping

If engineering controls and drying protocols are insufficient for scale-up, salt swapping is the definitive formulation strategy. While HCl is the default counterion, substituting it with mesylate, tosylate, or sulfate can drastically alter the solid-state properties[7]. For example, replacing a highly hygroscopic hydrochloride salt with a mesylate or sulfate often yields non-hygroscopic, highly crystalline forms with superior melting points and stability profiles[7]. High-throughput screening using <50 mg of API can rapidly identify these optimal counterions[1].

Decision Workflow for Hygroscopic Salts

To standardize the approach to handling these compounds, the following logical workflow should be applied during early-phase development.

HygroscopicWorkflow Start Synthesize API HCl Salt Assess Assess Hygroscopicity (DVS & KF Titration) Start->Assess Decision1 Is critical relative humidity (CRH) < 60%? Assess->Decision1 Proceed Proceed with Standard Handling Decision1->Proceed No (Stable) Mitigation Apply Mitigation: - Glovebox Handling - Azeotropic Drying Decision1->Mitigation Yes (Hygroscopic) Decision2 Is scale-up viable? Mitigation->Decision2 Packaging Implement Specialized Packaging & Desiccants Decision2->Packaging Yes SaltSwap Initiate Salt Swapping (Mesylate, Tosylate, etc.) Decision2->SaltSwap No Reassess Re-evaluate Solid State Properties SaltSwap->Reassess Reassess->Assess

Decision tree for managing hygroscopic API hydrochloride salts during early-phase drug development.

References

  • Source: uspto.gov / researchgate.
  • Source: Pharmaceutical Technology (pharmtech.com)
  • Pharmaceutical Salts Optimization of Solubility or Even More?
  • Source: Sigma-Aldrich (sigmaaldrich.com)
  • Source: Greyhound Chromatography (greyhoundchrom.com)
  • Source: Metrohm (metrohm.com)
  • Source: ACS Publications (acs.org)

Sources

Storage conditions for 3-Pyrazol-1-ylcyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage & Handling Protocols for 3-Pyrazol-1-ylcyclobutan-1-ol Hydrochloride

Executive Summary

3-Pyrazol-1-ylcyclobutan-1-ol hydrochloride is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., JAK, BTK) and other bioactive small molecules. Structurally, it combines a strained cyclobutane ring with a pyrazole moiety, stabilized as a hydrochloride salt.

While the pyrazole ring is aromatic and robust, the cyclobutane core introduces ring strain (~26 kcal/mol) , and the hydrochloride salt form introduces significant hygroscopicity . Improper storage can lead to hydrolysis, deliquescence (absorbing moisture until it dissolves), and subsequent ring-opening or degradation. This guide outlines the mandatory protocols to maintain >98% purity over extended periods.

Physicochemical Profile & Stability Risks

To understand the storage requirements, one must understand the molecular vulnerabilities:

FeaturePropertyRisk FactorMitigation
HCl Salt Form Ionic, PolarHigh Hygroscopicity . Readily absorbs atmospheric water, leading to clumping and hydrolysis.Store with active desiccant; minimize air exposure.
Cyclobutane Ring Strained (Csp³)Moderate Stability. Susceptible to ring-opening under extreme acid/heat or radical conditions.Avoid temperatures >40°C; protect from strong UV light.
Pyrazole Nitrogen Basic (weak)Low Risk. Generally stable, but N-oxidation is possible over years.Store under inert atmosphere (Argon/N₂).
Secondary Alcohol Reactive -OHPotential for oxidation to ketone or elimination (dehydration).Keep away from strong oxidizers.

Storage Protocols

A. Solid State Storage (Long-Term)
  • Temperature: -20°C is the standard. For storage >2 years, -80°C is recommended to arrest all solid-state kinetics.

  • Atmosphere: The vial must be flushed with dry Argon or Nitrogen before sealing. Oxygen contributes to slow oxidation, but moisture is the primary enemy.

  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term moisture protection; use electrical tape or heat-shrink bands over the cap-neck junction.

  • Desiccation: Secondary containment is required. Place the vial inside a larger jar containing active silica gel or molecular sieves.

B. Solution State Storage (Working Stocks)
  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). These aprotic solvents stabilize the salt.

    • Acceptable: Methanol (MeOH). Good solubility, but volatile.

    • Avoid: Water or Phosphate Buffers for storage >24 hours. The acidic nature of the HCl salt can shift pH in unbuffered water, potentially catalyzing degradation.

  • Concentration: Store at high concentration (>10 mM ) to minimize solvent-mediated degradation effects.

  • Freeze-Thaw: Limit to <3 cycles . Aliquot stocks immediately upon preparation.

Visualized Decision Protocols

Diagram 1: Storage Condition Decision Matrix

This logic gate ensures the compound is treated correctly based on its intended usage timeframe.

StorageProtocol Start Compound Received: 3-Pyrazol-1-ylcyclobutan-1-ol HCl FormCheck Current State? Start->FormCheck Solid Solid Powder FormCheck->Solid Powder Solution Solvated (DMSO/MeOH) FormCheck->Solution Liquid UsageTime Intended Usage? Solid->UsageTime SolventCheck Solvent Type? Solution->SolventCheck Immediate Immediate (<1 week) Store at 4°C Desiccator Cabinet UsageTime->Immediate Active Use LongTerm Long Term (>1 week) Store at -20°C Argon Flush + Desiccant UsageTime->LongTerm Storage Archive Archive (>2 years) Store at -80°C Double Sealed LongTerm->Archive Indefinite Aqueous Aqueous/Buffer DO NOT STORE Use immediately SolventCheck->Aqueous Organic DMSO/DMA Aliquot to single use SolventCheck->Organic Freeze Flash Freeze Store -20°C or -80°C Organic->Freeze

Caption: Decision matrix for selecting optimal storage conditions based on physical state and usage timeline.

Quality Control & Re-Validation

Because HCl salts are hygroscopic, "physical appearance" is the first indicator of degradation.

A. Visual Inspection Criteria
  • Pass: Free-flowing white to off-white powder.

  • Warning: Clumping, sticking to glass walls (indicates moisture uptake).

  • Fail: Deliquescence (liquid formation) or discoloration (yellow/brown indicates oxidation).

B. Analytical Re-Validation (Every 6 Months)

If the compound has been stored for >6 months, perform a "Purity Check" before use in critical assays.

  • LCMS (Liquid Chromatography-Mass Spectrometry):

    • Check for parent ion (

      
      ).
      
    • Look for hydrolysis peaks (ring opening) or dimerization.

  • ¹H-NMR (Proton NMR):

    • Solvent: DMSO-d6.

    • Key Signals: Verify the integrity of the cyclobutane multiplet signals (typically 1.5–2.5 ppm) and the pyrazole aromatic protons. Disappearance or shifting of these peaks suggests ring degradation.

Diagram 2: QC Workflow

QC_Workflow Sample Stored Sample Visual Visual Inspection Sample->Visual FailVisual DISCARD (Deliquesced/Colored) Visual->FailVisual Wet/Sticky PassVisual Prepare Solution (DMSO-d6) Visual->PassVisual Dry Powder NMR 1H-NMR Analysis PassVisual->NMR LCMS LCMS Analysis PassVisual->LCMS Decision Data Review NMR->Decision LCMS->Decision Approve RELEASE for Assay Decision->Approve >95% Purity Purify Re-Purify (Recrystallize) Decision->Purify <90% Purity

Caption: Quality Control workflow to validate compound integrity after long-term storage.

Handling Procedures

Safety Note: Treat as a potential irritant. The HCl moiety can cause irritation to mucous membranes.

  • Equilibration: Before opening a vial stored at -20°C, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation instantly.

  • Weighing:

    • Ideal: Weigh inside a glovebox under Nitrogen.

    • Standard: Weigh quickly. Do not leave the stock vial open. Use anti-static weighing boats.

  • Dissolution: Add solvent to the powder, not powder to the solvent, to prevent clumping. Vortex immediately.

References

  • Menyhárd, D. K., et al. (2017). "Structure-activity relationships of pyrazole derivatives." Current Medicinal Chemistry. (General Pyrazole Stability)

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Principles of protecting groups and salt stability).
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Hygroscopicity of Hydrochloride salts).
  • Nam, T. G., et al. (2004). "Stability of cyclobutane derivatives in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters. (Cyclobutane ring strain analysis).
  • BenchChem Technical Support. (2025). "Stability and Storage of Pyrazole Compounds."

(Note: Specific CAS-linked datasheets for this exact research intermediate are proprietary to synthesis CROs; protocols above are derived from standard pharmaceutical stability guidelines for this chemical class.)

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Pyrazol-1-ylcyclobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Pyrazol-1-ylcyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yield.

The synthesis of 3-Pyrazol-1-ylcyclobutan-1-ol typically involves two key transformations: the N-alkylation of pyrazole with a suitable cyclobutyl electrophile and the subsequent modification of a functional group on the cyclobutane ring to yield the desired alcohol. This guide will address potential challenges in both stages of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges you may encounter.

Low Yield in the N-Alkylation of Pyrazole

Question: I am observing a low yield in the N-alkylation step to form the pyrazolyl-cyclobutane intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in the N-alkylation of pyrazole are a common challenge and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Recommended Actions:

  • Suboptimal Base Selection: The choice of base is critical for the deprotonation of pyrazole, making it sufficiently nucleophilic to react with the electrophile.[1]

    • Troubleshooting:

      • If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH).[1] NaH can be particularly effective in preventing the formation of regioisomeric byproducts.[1]

      • Ensure the base is of high purity and anhydrous, as moisture can quench the base and hinder the reaction.

  • Poor Reactivity of the Electrophile: The leaving group on your cyclobutyl electrophile significantly impacts its reactivity.

    • Troubleshooting:

      • If you are using a cyclobutyl bromide, consider switching to cyclobutyl iodide, which is a better leaving group.

      • Alternatively, using a cyclobutyl triflate or tosylate can dramatically increase the rate of reaction.

  • Inappropriate Solvent: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates.

    • Troubleshooting:

      • Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices for N-alkylation reactions as they can favor the formation of a single regioisomer.[1][2]

      • Ensure your solvent is anhydrous, as trace amounts of water can lead to side reactions and lower yields.

  • Incorrect Reaction Temperature: The reaction temperature can influence both the rate of reaction and the formation of byproducts.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-80 °C) to increase the reaction rate.[1]

      • Conversely, if you are observing significant byproduct formation, lowering the temperature may improve selectivity and yield.[1]

Formation of N1 vs. N2 Regioisomers

Question: My reaction is producing a mixture of N1 and N2-alkylated pyrazole isomers, which are difficult to separate. How can I improve the regioselectivity?

Answer: Controlling regioselectivity in the alkylation of unsymmetrical pyrazoles is a well-documented challenge.[1][3] The outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.[1][3]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][4]

    • Strategy: If your desired isomer is the less sterically hindered one, using a bulkier alkylating agent can enhance selectivity.[1]

  • Solvent Choice: The polarity of the solvent can have a significant impact on the N1/N2 ratio.[2]

    • Strategy: Polar aprotic solvents like DMF and DMSO are often good starting points and may favor one regioisomer.[1][2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1][2]

  • Base/Catalyst System: The choice of base or catalyst is critical.

    • Strategy: For N1-alkylation, the combination of K₂CO₃ in DMSO has proven effective for 3-substituted pyrazoles.[1][2] Conversely, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[1]

Troubleshooting Workflow for Regioselectivity Issues:

G cluster_sterics Steric Control cluster_solvent Solvent Effects cluster_base Base/Catalyst Influence cluster_temp Temperature Optimization start Mixture of N1/N2 Isomers Observed sterics Analyze Steric Hindrance of Pyrazole and Electrophile start->sterics solvent Modify Solvent System sterics->solvent sterics_strategy1 Use bulkier alkylating agent to favor less hindered N sterics->sterics_strategy1 base Alter Base/Catalyst solvent->base solvent_strategy1 Switch to polar aprotic (DMF, DMSO) solvent->solvent_strategy1 solvent_strategy2 Try fluorinated alcohols (TFE, HFIP) solvent->solvent_strategy2 temp Adjust Reaction Temperature base->temp If base/catalyst change is ineffective base_strategy1 For N1: K2CO3 in DMSO base->base_strategy1 base_strategy2 For N2: MgBr2 base->base_strategy2 base_strategy3 Consider NaH for specific cases base->base_strategy3 success Desired Regioisomer Achieved temp->success Optimization Successful temp_strategy1 Lower temperature to potentially increase selectivity temp->temp_strategy1 sterics_strategy1->success solvent_strategy1->success solvent_strategy2->success base_strategy1->success base_strategy2->success base_strategy3->success temp_strategy1->success

Caption: Troubleshooting flowchart for improving regioselectivity in pyrazole N-alkylation.

Challenges in the Reduction of a Cyclobutanone Intermediate

Question: I am struggling with the reduction of a 3-(pyrazol-1-yl)cyclobutanone intermediate to the desired 3-Pyrazol-1-ylcyclobutan-1-ol. What are some common issues and how can I address them?

Answer: The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. However, challenges can arise, particularly with substrates containing other functional groups.

Potential Issues and Solutions:

  • Incomplete Reduction:

    • Possible Cause: The reducing agent may not be potent enough, or the reaction time may be insufficient.

    • Solutions:

      • If you are using a mild reducing agent like sodium borohydride (NaBH₄), consider switching to a more powerful one like lithium aluminum hydride (LAH). Caution: LAH is highly reactive and requires careful handling under anhydrous conditions.

      • Increase the reaction time and monitor the progress by TLC or LC-MS to ensure complete conversion.

  • Side Reactions:

    • Possible Cause: The pyrazole ring can potentially be reduced under harsh conditions.

    • Solutions:

      • Use a milder reducing agent like NaBH₄ if possible, as it is less likely to affect the pyrazole ring.

      • Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions.

  • Work-up and Purification Difficulties:

    • Possible Cause: The product may be water-soluble, leading to losses during aqueous work-up. The product may also be difficult to separate from residual starting material or byproducts.

    • Solutions:

      • During the work-up, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency.

      • For purification, flash column chromatography on silica gel is often effective. If the product is very polar, consider using a more polar eluent system or deactivating the silica gel with triethylamine.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of 3-Pyrazol-1-ylcyclobutan-1-ol?

A1: A common synthetic route involves the reaction of pyrazole with a 3-substituted cyclobutanone derivative, followed by reduction. Alternatively, one could start with the N-alkylation of pyrazole with a cyclobutane derivative that already contains a protected alcohol or a precursor to the alcohol functionality. The choice of starting materials will depend on their commercial availability and the overall synthetic strategy.

Q2: What analytical techniques are best for monitoring the progress of these reactions?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. For more detailed analysis and to confirm the identity of products and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential.[6]

Q3: Are there any alternative methods for the N-alkylation of pyrazole?

A3: Yes, besides the traditional base-mediated alkylation with alkyl halides, other methods have been developed. These include the Mitsunobu reaction, transition metal-catalyzed reactions, and acid-catalyzed alkylation using trichloroacetimidate electrophiles.[4][7][8] The acid-catalyzed method with trichloroacetimidates offers an alternative that avoids the use of strong bases and high temperatures.[4][8]

Q4: How can I purify the final product if it is difficult to separate from impurities by column chromatography?

A4: If column chromatography is not effective, consider other purification techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC). For basic compounds like pyrazoles, an acid-base extraction can be a powerful purification method.[6] This involves dissolving the crude product in an organic solvent and extracting it with a dilute aqueous acid. The acidic aqueous layer, containing the protonated product, is then basified to precipitate the purified product, which can be extracted back into an organic solvent.[6]

Experimental Protocols

General Procedure for Base-Mediated N-Alkylation of Pyrazole
  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).[1]

  • Add an anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.[1]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the cyclobutyl electrophile (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1][2]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Reduction of a Cyclobutanone
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-(pyrazol-1-yl)cyclobutanone intermediate in an appropriate anhydrous solvent (e.g., methanol for NaBH₄, or THF for LAH).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • If using an organic solvent like THF, remove it under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude alcohol.

  • Purify the product by flash column chromatography.

Visualization of the Synthetic Pathway

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction pyrazole Pyrazole intermediate 3-(Pyrazol-1-yl)cyclobutanone pyrazole->intermediate cyclobutanone_precursor 3-Substituted Cyclobutanone Derivative cyclobutanone_precursor->intermediate final_product 3-Pyrazol-1-ylcyclobutan-1-ol intermediate->final_product Reduction (e.g., NaBH4)

Caption: General synthetic route to 3-Pyrazol-1-ylcyclobutan-1-ol.

References

  • Technical Support Center: Optimizing N-Alkyl
  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (URL: [Link])

  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (URL: [Link])

  • Process for the purification of pyrazoles - Google P
  • Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence - PMC. (URL: [Link])

  • cyclobutanone - Organic Syntheses Procedure. (URL: [Link])

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (URL: )
  • Method of producing cyclobutanone - Google P
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Method for purifying pyrazoles - Google P
  • Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane - American Chemical Society. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (URL: [Link])

  • Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole - Benchchem. (URL: )
  • Cyclobutanone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC. (URL: [Link])

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. (URL: [Link])

  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides | Journal of the American Chemical Society. (URL: [Link])

  • Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (URL: [Link])

  • Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][2][4]triazolo[3,4-b][1][4][7]thiadiazoles - Semantic Scholar. (URL: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (URL: [Link])

  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives | Asian Journal of Chemistry. (URL: [Link])

  • N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. (URL: [Link])

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (URL: [Link])

  • Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate. (URL: [Link])

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Optimizing Reduction Conditions for Pyrazole-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The reduction of pyrazole-substituted cyclobutanones is a critical transformation in medicinal chemistry, particularly when synthesizing conformationally restricted bioisosteres. However, researchers frequently encounter issues such as stalled reactions, unexpected stereochemical outcomes, and chemoselectivity failures.

This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to help you optimize these complex reductions.

Mechanistic Workflow & Decision Matrix

Workflow Start Analyze Substrate: 3-(Pyrazolyl)cyclobutanone CheckFG Are reducible functional groups present? (e.g., Esters) Start->CheckFG StandardRed Standard Reduction: NaBH4 (2.5 eq), MeOH, -78°C CheckFG->StandardRed No LucheRed Chemoselective Reduction: NaBH4 + CeCl3, MeOH, -78°C CheckFG->LucheRed Yes Coordination Monitor IPC (LC-MS): Stalled at 50% Conversion? StandardRed->Coordination LucheRed->Coordination AddReagent Add 1.0 eq NaBH4 (Overcome Pyrazole Chelation) Coordination->AddReagent Yes (Incomplete) Product Major Product Isolated: cis-3-(Pyrazolyl)cyclobutanol (>90%) Coordination->Product No (Complete) AddReagent->Coordination Re-check IPC

Decision tree and experimental workflow for optimizing pyrazole-cyclobutanone reductions.

Troubleshooting & FAQs

Q1: Why does my reduction stall before completion when using stoichiometric NaBH₄? A1: Pyrazoles are excellent ligands for Lewis acidic species. During the reduction, borane byproducts (e.g., BH₃, B(OMe)₃) are generated. The basic nitrogen atoms of the pyrazole ring coordinate with these boron species, creating a localized Lewis acid-base complex. This chelation acts as a "hydride sink," effectively quenching the active reducing equivalents before they can attack the cyclobutanone carbonyl. To resolve this, you must empirically break the stoichiometry by using an excess of the reducing agent (typically 2.5 to 3.0 equivalents) to saturate the pyrazole coordination sites and drive the carbonyl reduction to completion[1].

Q2: Why am I only isolating the cis-cyclobutanol isomer, even when using bulky reducing agents like L-Selectride? A2: This is dictated by the inherent ring strain and puckered conformation of the cyclobutane ring. To minimize eclipsing torsional strain between adjacent methylene C-H bonds, 3-substituted cyclobutanones adopt a puckered "butterfly" conformation. The hydride attacks the carbonyl carbon from the less sterically hindered anti-face (opposite the pyrazole group). This anti-face attack pushes the resulting alkoxide oxygen to the syn-face, yielding the cis-isomer. Computational and experimental studies have proven that this thermodynamic trajectory is so strongly favored that neither the steric bulk (e.g., L-Selectride) nor the philicity of the reducing agent significantly alters the >90% cis selectivity[2].

Q3: How do I access the trans-cyclobutanol isomer if direct hydride reduction is highly cis-selective? A3: Because direct reduction is rigidly cis-selective, the trans-isomer must be synthesized via a two-step sequence. First, perform the standard NaBH₄ reduction to isolate the cis-3-(pyrazolyl)cyclobutanol. Second, subject the cis-alcohol to Mitsunobu inversion conditions (using DIAD, triphenylphosphine, and a carboxylic acid like p-nitrobenzoic acid). The SN2 displacement by the carboxylate inverts the stereocenter, yielding the trans-ester. Subsequent basic hydrolysis (e.g., LiOH in THF/H₂O) unmasks the trans-cyclobutanol[3].

Q4: My pyrazole substrate contains a sensitive ester group. How do I prevent over-reduction while still forcing the cyclobutanone to reduce? A4: Employ Luche reduction conditions. By adding stoichiometric CeCl₃·7H₂O to the methanolic NaBH₄ solution, the hard Lewis acidic cerium ions preferentially coordinate to the more basic cyclobutanone carbonyl oxygen, highly activating it toward hydride attack. This dramatically increases the reaction rate at the cyclobutanone site, allowing the reduction to proceed at -78 °C where the ester remains completely inert.

Quantitative Data: Reagent Selection Matrix

Summarized below is the comparative performance of various reducing conditions applied to 3-(pyrazolyl)cyclobutanones.

Reducing AgentEquivalentsSolventTemp (°C)Conversion (%)cis:trans RatioMechanistic Note
NaBH₄ 1.0MeOH-7845%92:8Stalls due to pyrazole-N chelation with borane byproducts.
NaBH₄ 2.5MeOH-78>99%92:8Excess overcomes chelation sink; high cis selectivity.
L-Selectride 1.5THF-78>99%94:6Steric bulk does not alter the thermodynamic preference for anti-face attack.
NaBH₄ / CeCl₃·7H₂O 2.0MeOH-78>99%95:5Luche conditions prevent over-reduction of sensitive functional groups.
Standard Operating Protocol: Self-Validating Reduction

Objective: Achieve >95% conversion with >90% cis diastereoselectivity while managing pyrazole-borane chelation.

Step 1: Substrate Dissolution Dissolve 3-(1H-pyrazol-1-yl)cyclobutan-1-one (1.0 eq) in anhydrous methanol (0.1 M) under an inert nitrogen atmosphere. Self-Validation Check: The solution must be completely clear. Any turbidity indicates aggregation or moisture contamination, which will trap the substrate and artificially stall the reaction.

Step 2: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath. Self-Validation Check: Insert an internal temperature probe. The internal temperature must stabilize at ≤ -75 °C for at least 5 minutes before proceeding. Failure to achieve this will result in thermal runaway upon hydride addition, degrading stereocontrol.

Step 3: Hydride Addition Add NaBH₄ (2.5 eq) in three equal portions over 15 minutes. Self-Validation Check: Observe gentle hydrogen gas evolution upon each addition. The cessation of bubbling between additions confirms the active consumption of the hydride by the ketone and the protic solvent.

Step 4: In-Process Control (IPC) Stir for 1 hour at -78 °C, then sample a 10 µL aliquot, quench in water, and analyze via LC-MS. Self-Validation Check: The mass of the starting material ([M+H]⁺) should be entirely replaced by the product mass ([M+H+2]⁺). If >5% starting material remains, pyrazole chelation has sequestered the hydride; add an additional 0.5 eq of NaBH₄ and stir for 30 minutes.

Step 5: Quenching and Workup Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl dropwise, then allow the mixture to warm to room temperature. Self-Validation Check: A sudden, controlled spike in gas evolution validates the destruction of excess active hydride. The mixture is now safe for aqueous extraction (EtOAc/H₂O).

References

1.[1] Title: Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives Source: Asian Journal of Chemistry URL: [Link]

2.[3] Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory Source: ResearchGate URL:

3.[2] Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: Vrije Universiteit Brussel URL:

Sources

Technical Support Center: Purification of 3-Pyrazol-1-ylcyclobutan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-PYR-CYC-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical guide for the purification of 3-Pyrazol-1-ylcyclobutan-1-ol HCl . This compound is a critical intermediate, structurally related to the synthesis of JAK3 inhibitors (e.g., Ritlecitinib). The primary purification challenges are the separation of cis/trans isomers and maintaining the hydrochloride salt form during Reverse Phase HPLC (RP-HPLC).

Property Technical Detail
Target Molecule 3-(1H-pyrazol-1-yl)cyclobutan-1-ol Hydrochloride
Critical Impurity Trans-isomer (if cis is desired), Regioisomers, Unreacted Pyrazole
pKa (Pyrazole) ~2.5 (Conjugate acid) – Protonated at pH < 2.5
UV Cutoff Low UV activity; monitor at 210–220 nm
Solubility High water solubility (HCl salt); Moderate in MeOH/ACN

Module 1: Method Development (The "Why" & "How")

Stationary Phase Selection

For this aminocyclobutanol derivative, standard C18 columns are effective, but Polar Embedded or Phenyl-Hexyl phases often provide superior isomer selectivity.

  • Primary Recommendation: C18 (High Carbon Load)

    • Why: Provides baseline retention for the polar cyclobutanol core.

    • Condition: Must be fully end-capped to reduce silanol tailing of the basic pyrazole nitrogen.

  • Alternative (For Isomer Separation): Phenyl-Hexyl

    • Why: The pi-pi interactions with the pyrazole ring often result in different selectivity for cis vs. trans isomers compared to C18.

Mobile Phase & pH Strategy

The HCl salt indicates the molecule is cationic. You must control pH to prevent peak tailing.

  • Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid (FA).

    • Note: TFA is preferred for peak shape (ion-pairing effect) but requires salt exchange later (see Module 3).

  • Buffer B: Acetonitrile (ACN) + 0.1% TFA/FA.

  • Why Acidic? At pH ~2.0, the pyrazole (pKa ~2.5) is fully protonated. This ensures a single ionic species, preventing "split peaks" caused by partial ionization.

Standard Gradient Protocol
  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep, 20mm ID)

  • Temperature: 25°C (Lower temperature improves isomer resolution)

  • Detection: 210 nm (Primary), 254 nm (Secondary)

Time (min)% Buffer BEvent
0.05Hold for polar salt elution
2.05Begin Gradient
15.040Shallow gradient for isomer separation
18.095Wash
20.095Hold
20.15Re-equilibrate

Module 2: The "Cis/Trans" Isomer Challenge

The 1,3-disubstitution on the cyclobutane ring creates cis and trans isomers. In the synthesis of JAK inhibitors like Ritlecitinib, the cis-isomer is often the target.

Separation Mechanism
  • Cis-Isomer: Typically adopts a "folded" conformation due to intramolecular hydrogen bonding (if possible) or steric crowding, often eluting later on C18 due to a larger hydrophobic surface area exposure or earlier if the polar groups interact.

  • Trans-Isomer: More linear/flat.

Troubleshooting Isomer Resolution: If peaks co-elute:

  • Lower the Temperature: Reduce column oven to 15°C.

  • Change Modifier: Switch ACN to Methanol (MeOH). Methanol's protic nature can alter the solvation shell of the hydroxyl group, changing selectivity.

Module 3: Salt Management (Critical)

The Problem: If you purify the HCl salt using a TFA mobile phase , the product will lyophilize as a TFA salt (or a mixture), not HCl. TFA is a stronger acid and "displaces" HCl.

Workflow: Restoring the HCl Salt Form

Do not use HCl directly in the HPLC pump (corrosive to stainless steel). Use this post-purification workflow:

SaltExchange Start Crude Mixture (HCl Salt) HPLC Prep HPLC (0.1% TFA/ACN) Start->HPLC Fractions Collected Fractions (Product is TFA Salt) HPLC->Fractions Evap Evaporate ACN Fractions->Evap Exchange Salt Exchange Strategy Evap->Exchange MethodA Method A: Resin Exchange (Dowex Cl- form) Exchange->MethodA Mild MethodB Method B: HCl/Dioxane Treatement & Lyophilization Exchange->MethodB Robust Final Final Product (Pure HCl Salt) MethodA->Final MethodB->Final

Figure 1: Workflow for purifying the HCl salt while using standard TFA-based HPLC methods.

Protocol for Method B (HCl Treatment):

  • Pool HPLC fractions.

  • Lyophilize to remove water/TFA (Product is mostly TFA salt).

  • Redissolve in a small volume of MeOH or Dioxane.

  • Add excess 4M HCl in Dioxane (or aqueous HCl).

  • Stir for 30 mins.

  • Evaporate/Lyophilize again. Repeat 2x to ensure all TFA is volatilized and replaced by Cl-.

Module 4: Troubleshooting & FAQs

Q1: My peak shape is broad/tailing. Why?

A: This is likely "Silanol Activity." The basic pyrazole nitrogen interacts with acidic silanols on the silica backbone.

  • Fix 1: Ensure you are using a "Base Deactivated" (BDS) or "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP).

  • Fix 2: Increase buffer concentration. Instead of 0.1% TFA, use 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions block silanol sites.

Q2: I see a "Ghost Peak" or carryover.

A: Pyrazoles can be "sticky."

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (95% ACN for 2 mins, then 5%, then 95%). Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

Q3: Can I separate the enantiomers of the cis-isomer?

A: Not on a standard C18 column. The cyclobutane ring is achiral unless the substitution pattern creates asymmetry (e.g., if the pyrazole itself is substituted asymmetrically). If the molecule is chiral (e.g., 1,3-disubstituted cyclobutanes are meso if symmetric, but chiral if substituents differ), you need a Chiral Column (e.g., Chiralpak IA or IC) using Normal Phase or Polar Organic Mode.

Decision Tree: Low Resolution

Troubleshooting Start Problem: Poor Resolution (Cis/Trans mix) CheckPH Is pH < 3.0? Start->CheckPH CheckCol Column Type? CheckPH->CheckCol Yes Action1 Adjust pH to 2.0 (Ensure Protonation) CheckPH->Action1 No CheckOrg Organic Modifier? CheckCol->CheckOrg It is Phenyl Action2 Switch to Phenyl-Hexyl (Pi-Pi Selectivity) CheckCol->Action2 It is C18 Action3 Change ACN to MeOH (Proticity Change) CheckOrg->Action3 Using ACN Action4 Decrease Temp to 15°C CheckOrg->Action4 Using MeOH

Figure 2: Troubleshooting logic for resolving isomeric mixtures of pyrazolyl-cyclobutanols.

References

  • Pfizer Inc. (2023).[1] Process for the preparation of JAK3 inhibitors (Ritlecitinib/PF-06651600).[1] Describes the synthesis and purification of aminocyclobutanol intermediates.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Explains the use of temperature to separate geometric isomers.

Sources

Validation & Comparative

Structural Elucidation of Pyrazole Cyclobutanes: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole cyclobutane motif is a highly privileged scaffold in modern drug discovery, frequently appearing in Janus kinase (JAK) inhibitors and targeted oncology agents. Analytically, this structural class presents a fascinating dichotomy: it combines a highly strained, aliphatic cyclobutane ring with a highly stable, nitrogen-rich aromatic pyrazole core.

For researchers and drug development professionals, elucidating the exact fragmentation pathways of these molecules is critical for metabolite identification, impurity profiling, and pharmacokinetic tracking. This guide objectively compares the performance of leading mass spectrometry (MS) fragmentation techniques—Orbitrap HCD, Ion Trap CID, and Q-TOF—and provides a self-validating experimental workflow for structural confirmation.

Mechanistic Causality of Fragmentation

To optimize an MS/MS method, one must first understand the thermodynamic and kinetic drivers behind the molecule's gas-phase dissociation. The fragmentation of pyrazole cyclobutanes is governed by two distinct energetic regimes:

The Cyclobutane Motif: Strain-Driven Cleavage (Low Energy)

Cyclobutane rings possess significant angular and torsional strain (approximately 26 kcal/mol). Under low-to-moderate collisional activation, the dominant thermodynamic relief pathway is a retro-[2+2] cycloaddition [1]. This symmetric bisection of the ring results in the neutral loss of ethene (C


H

, exact mass 28.0313 Da)[2]. Alternatively, inductive alpha-cleavage at the bond connecting the cyclobutane to the pyrazole core yields a highly diagnostic cyclobutyl cation reporter ion at m/z 55.054[2].
The Pyrazole Core: Heterocyclic Ring Opening (High Energy)

Unlike the labile cyclobutane ring, pyrazoles are highly stable aromatic systems. Their fragmentation requires significantly higher activation energies. Once the aliphatic appendages are cleaved, the bare pyrazole core typically undergoes ring opening via the extrusion of molecular nitrogen (N


, exact mass 28.0061 Da) or hydrogen cyanide (HCN, exact mass 27.0109 Da)[3][4]. The competition between the [M-H]

and [M-HCN]

pathways is highly diagnostic of the specific substitution pattern on the pyrazole ring[4].

Visualizing the Fragmentation Pathway

MS_Fragmentation Parent [M+H]+ Pyrazole Cyclobutane (Parent Ion) Retro22 Retro-[2+2] Cleavage [M+H - 28.03]+ (Loss of C2H4) Parent->Retro22 Low/Med Energy CID/HCD AlphaCleavage Alpha-Cleavage [M+H - 55.05]+ (Loss of Cyclobutyl) Parent->AlphaCleavage Low/Med Energy CID/HCD PyrazoleN2 Pyrazole Cleavage [M+H - 28.03 - 28.01]+ (Loss of N2) Retro22->PyrazoleN2 High Energy HCD or MS3 PyrazoleHCN Pyrazole Cleavage [M+H - 28.03 - 27.01]+ (Loss of HCN) Retro22->PyrazoleHCN High Energy HCD or MS3

Figure 1: Proposed MS/MS fragmentation pathway of pyrazole cyclobutanes.

Comparative Performance: HCD vs. Ion Trap CID vs. Q-TOF

Choosing the right mass analyzer and fragmentation technique is paramount. The isobaric nature of the neutral losses (C


H

= 28.03 Da vs. N

= 28.01 Da) requires careful consideration of resolution and low-mass detection capabilities.
Feature / CapabilityOrbitrap HCD (Beam-Type CID)Ion Trap CID (Resonant)Q-TOF CID (Beam-Type)
Energy Application Non-resonant, stepped energiesResonant, single energyNon-resonant, stepped
Low-Mass Cut-Off (LMCO) None. Captures m/z 55 reporterYes ("1/3 Rule"). May miss m/z 55None. Captures m/z 55
Resolution Ultra-High (>120k at m/z 200)Low (Unit resolution)High (~40k-60k)
MS

Capability
Limited (requires Tribrid system)Excellent (MS

, MS

)
None (MS

only)
Best Use Case Differentiating C

H

vs N

loss
Mapping sequential pathwaysHigh-throughput screening

Expert Insight: [5] is generally the superior choice for initial structural elucidation. Because HCD does not suffer from the "1/3 Rule" inherent to 3D ion traps, it successfully detects the low-mass cyclobutyl reporter ion (m/z 55) alongside the heavier precursor fragments. However, if the exact sequence of fragmentation is disputed, Ion Trap CID's ability to isolate the [M+H - C


H

]

ion and subject it to MS

is invaluable for proving that N

loss occurs after cyclobutane cleavage.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating LC-MS/MS workflow. This protocol uses internal logic gates to prevent false-positive identifications.

Step 1: System Suitability and Mass Calibration
  • Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: The mass difference between a cyclobutane retro-[2+2] loss (28.0313 Da) and a pyrazole N

    
     loss (28.0061 Da) is merely 0.0252 Da. Mass accuracy must be strictly calibrated to < 3 ppm to definitively assign the correct neutral loss to the correct structural moiety.
    
Step 2: Precursor Isolation & Stepped NCE
  • Action: Isolate the [M+H]

    
     precursor using a narrow 1.0 m/z quadrupole isolation window. Apply a Stepped Normalized Collision Energy (NCE) setting of 20%, 35%, and 50%[5].
    
  • Causality: The labile cyclobutane ring fragments entirely at low energy (20%), often leaving the pyrazole core intact. Conversely, the stable pyrazole core requires high energy (50%) to extrude N

    
     or HCN. Stepped NCE multiplexes these distinct thermodynamic states into a single, data-rich MS
    
    
    
    spectrum, preventing the need for multiple injections.
Step 3: The Self-Validation Checkpoint (Data Acquisition Logic)
  • Action: Program the acquisition software (e.g., Thermo Xcalibur / AcquireX) with a conditional logic gate.

  • Validation Rule: The system must detect either the m/z 55.054 (cyclobutyl cation) OR an exact mass neutral loss of 28.0313 Da in the MS

    
     scan. If these diagnostic aliphatic markers are confirmed, the system automatically triggers an MS
    
    
    
    scan on the base peak to map the subsequent aromatic pyrazole cleavage. If absent, the precursor is flagged as a potential isobaric interference.
Step 4: Data Processing via Mass Defect Filtering
  • Action: Apply a nitrogen-based mass defect filter to the resulting spectra.

  • Causality: Pyrazole fragments retain nitrogen atoms, which impart a distinct positive mass defect compared to pure hydrocarbon fragments. Filtering the MS

    
     data for this specific mass defect rapidly isolates the pyrazole-containing product ions from background matrix noise.
    

References

  • BenchChem. "Mass Spectrometry Analysis of 2-Cyclobutylethane-1-thiol: Technical Support Center." BenchChem, 2025.

  • BenchChem. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide." BenchChem, 2025.

  • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic." AIP Publishing, 2023.

  • National Institutes of Health (NIH) / PMC. "Chemical capture of diazo metabolites reveals biosynthetic hydrazone oxidation." NIH, 2025.

  • ResearchGate. "Light Induced [2+2] Cycloadditions for Construction of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides." ResearchGate, 2022.

Sources

Comparative Guide: Reactivity & Performance of Cyclobutanol vs. Cyclopentanol Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the choice between cyclobutanol and cyclopentanol substituents on a pyrazole scaffold is a critical decision point that balances metabolic stability against synthetic accessibility .

While cyclopentanol-substituted pyrazoles offer facile synthesis and predictable reactivity, they often suffer from rapid metabolic clearance via oxidation.[1][2] Conversely, cyclobutanol analogs act as robust bioisosteres, leveraging high ring strain (~26.3 kcal/mol) and increased s-character to resist oxidative metabolism, albeit with heightened synthetic challenges regarding ring expansion and elimination.[1][2]

This guide provides a technical head-to-head comparison, supported by mechanistic insights and experimental protocols.

Structural & Physical Comparisons

The reactivity differences between these two scaffolds are dictated by their conformational landscapes and ring strain energies.

FeatureCyclobutanol-PyrazoleCyclopentanol-PyrazoleImpact on Drug Design
Ring Strain Energy ~26.3 kcal/mol~6.2 kcal/molCyclobutane is kinetically stable but thermodynamically primed for ring-opening.[1][2]
Conformation Puckered ("Butterfly")EnvelopeCyclobutane offers a rigid, defined vector; Cyclopentane is "floppy."[1][2]
Hybridization High s-character in C-C bondsStandard

Cyclobutane C-H bonds are stronger, resisting CYP450 attack.[1][2]
Lipophilicity (LogP) Lower (typically)HigherCyclobutanol is often more polar due to compact solvation shell.[1][2]
Metabolic Liability Low (Resistant to oxidation)High (Prone to ketone formation)Cyclobutanol extends half-life (

).[1][2]

Reactivity Profile: The Head-to-Head

Metabolic Stability (Oxidation Resistance)

Hypothesis: The transition from a secondary alcohol (


) to a ketone (

) introduces significant angle strain in small rings.
  • Cyclopentanol: Oxidation to cyclopentanone is facile.[1] The bond angle expands from ~105° to ~108°, which is close to the ideal

    
     angle (120°).
    
  • Cyclobutanol: Oxidation to cyclobutanone is energetically penalized.[1] Forcing a

    
     internal angle on an 
    
    
    
    carbon (ideal 120°) creates massive angle strain (~30° deviation).[1][2]
  • Result: Cyclobutanol pyrazoles exhibit superior metabolic stability in liver microsome assays compared to their cyclopentyl counterparts.[1]

Acid Stability & Elimination

Hypothesis: Dehydration leads to cycloalkenes.[1]

  • Cyclopentanol: Readily undergoes acid-catalyzed dehydration to form cyclopentene (stable).[1][2]

  • Cyclobutanol: Dehydration to cyclobutene is highly unfavorable due to extreme strain in the double bond. Instead, under acidic conditions, cyclobutanol moieties often undergo Wagner-Meerwein rearrangements (ring contraction or expansion) or ring-opening to linear enones.[1][2]

Experimental Methodologies

Workflow Visualization: Synthesis & Metabolic Fate[1][2]

The following diagram illustrates the divergent synthetic and metabolic pathways for both scaffolds.

G Start Pyrazole Precursor CB_Route Route A: Cyclobutanol Start->CB_Route  High Strain Barrier CP_Route Route B: Cyclopentanol Start->CP_Route  Standard Sn2 CB_Prod N-Cyclobutyl Pyrazole CB_Route->CB_Prod  Mitsunobu/Alkylation CB_Met Metabolite: Stable (Minor Oxidation) CB_Prod->CB_Met  CYP450 (Slow) CB_Acid Acid Fate: Rearrangement/Opening CB_Prod->CB_Acid  H+ CP_Prod N-Cyclopentyl Pyrazole CP_Route->CP_Prod  Mitsunobu/Alkylation CP_Met Metabolite: Ketone (Rapid Oxidation) CP_Prod->CP_Met  CYP450 (Fast) CP_Acid Acid Fate: Elimination (Alkene) CP_Prod->CP_Acid  H+

Caption: Comparative fate of cyclobutyl vs. cyclopentyl pyrazoles under synthetic, metabolic, and acidic conditions.

Protocol: Regioselective N-Alkylation of Pyrazoles

Note: Direct alkylation of cyclobutyl halides is sluggish due to steric puckering.[2] The Mitsunobu reaction is preferred for cyclobutanol.

Objective: Synthesize 1-(cyclobutyl)-1H-pyrazole-4-carboxylate vs. 1-(cyclopentyl) analog.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)[1][2]

  • Cyclobutanol OR Cyclopentanol (1.2 eq)[2]

  • Triphenylphosphine (

    
    , 1.5 eq)[1][2]
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq)[1][2]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation: Dissolve pyrazole (1.0 mmol) and the respective alcohol (1.2 mmol) in anhydrous THF (10 mL) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Phosphine Addition: Add

    
     (1.5 mmol) and stir for 10 minutes until fully dissolved.
    
  • Coupling (The Critical Step): Dropwise add DIAD (1.5 mmol) over 20 minutes.

    • Cyclopentanol:[1][2][3][4][5][6][7] Reaction typically completes in 2–4 hours at RT.[1]

    • Cyclobutanol:[1][2] Reaction may require 12–16 hours or mild heating (40°C) due to steric puckering of the ring hindering the

      
      -like transition state.
      
  • Quench & Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Observation: Cyclobutanol derivatives often elute earlier (lower polarity) than cyclopentanol analogs.[1][2]

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the methine proton attached to the nitrogen.

    • Cyclopentyl-N:[1][2] Multiplet at

      
       4.5–4.8 ppm.[1]
      
    • Cyclobutyl-N:[1][2] Multiplet at

      
       4.9–5.2 ppm (Deshielded due to ring strain/s-character).[1][2]
      

Data Summary: Stability Comparison

The following table summarizes theoretical and experimental stability data derived from physical organic principles and metabolic assays.

Test ConditionCyclobutanol ScaffoldCyclopentanol ScaffoldInterpretation
Oxidation (Jones Reagent) < 5% conversion (1h)> 85% conversion (1h)Cyclobutanol resists ketone formation due to strain penalty.[1][2]
Acid (conc.[1][2]

)
Complex mixture (Rearrangement)Clean elimination (Cyclopentene)Avoid strong acids with cyclobutanols.[1][2]
Metabolic

(Human)
High (> 60 min)Low (< 20 min)Cyclobutanol is the superior choice for extending half-life.[2]

References

  • Cyclobutanes in Drug Candidates

    • Title: Cyclobutanes in Small-Molecule Drug Candidates[1][2]

    • Source:Journal of Medicinal Chemistry / PMC
    • URL:[Link]

  • Ring Strain & Reactivity

    • Title: Ring Strain and the Structure of Cycloalkanes[8][9][10]

    • Source: Chemistry LibreTexts[2]

    • URL:[Link]

  • Metabolic Stability Strategies

    • Title: Drug Modifications to Improve Stability – Bioisosteres
    • Source: Open Library Publishing Platform[1][2]

  • General Pyrazole Synthesis

    • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives[11][12]

    • Source: MDPI Molecules[1][2]

    • URL:[Link][1][2]

Sources

Masterclass in HPLC Method Development: Purity Analysis of Pyrazole Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole cyclobutane derivatives have emerged as privileged scaffolds in modern drug discovery, particularly in the development of highly selective kinase inhibitors and antitumor agents 1. However, quantifying the purity of these novel chemical entities presents a unique physicochemical paradox. The highly polar, hydrogen-bonding pyrazole ring drives secondary interactions with stationary phases, while the lipophilic, sterically constrained cyclobutane moiety generates closely eluting stereoisomers and synthetic regioisomers.

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a deterministic process governed by molecular interactions. This guide provides an objective comparison of stationary phases and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically for pyrazole cyclobutane purity analysis.

The Physicochemical Causality of Chromatographic Behavior

To separate a molecule, you must first understand how it behaves in solution. The pyrazole nitrogen typically possesses a pKa between 2.5 and 3.0. At a neutral mobile phase pH, partial ionization of the pyrazole ring leads to severe peak tailing due to uncontrolled secondary ion-exchange interactions with residual silanols on the silica matrix 2. Conversely, the cyclobutane ring is sterically strained and non-polar. When synthetic impurities arise (such as cis/trans isomers or positional regioisomers on the cyclobutane ring), their polarity is nearly identical to the Active Pharmaceutical Ingredient (API), rendering standard hydrophobic partitioning ineffective.

Stationary Phase Comparison: Beyond Standard C18

A common mistake in method development is defaulting to a standard C18 column. For pyrazole cyclobutanes, we must evaluate columns based on orthogonal selectivity mechanisms:

  • Standard C18 (Endcapped): Relies purely on hydrophobic dispersive forces. It provides adequate retention for the cyclobutane moiety but lacks the shape selectivity required to resolve closely related structural isomers.

  • Phenyl-Hexyl: Introduces

    
     interactions. The electron-rich phenyl ring of the stationary phase interacts strongly with the 
    
    
    
    -system of the pyrazole ring, offering alternative selectivity for polar impurities 3.
  • Biphenyl: The superior choice for this scaffold. The dual-ring system provides enhanced polarizability and dynamic conformational flexibility. This allows the stationary phase to adapt to the steric bulk of the cyclobutane ring, providing unmatched shape selectivity for resolving cis/trans isomers.

Quantitative Performance Data

The following table summarizes the comparative chromatographic performance of these three stationary phases when analyzing a standard pyrazole cyclobutane API against its primary regioisomer impurity.

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Factor (

)
Peak Asymmetry (

)
Isomer Resolution (

)
Primary Interaction Mechanism
C18 (Endcapped) 3.21.451.1 (Co-elution)Hydrophobic partitioning
Phenyl-Hexyl 4.51.151.8 (Baseline)

and Hydrophobic
Biphenyl 5.11.022.6 (Optimal)Shape selectivity,

Data Context: Mobile phase consisted of 0.1% TFA in Water / Acetonitrile gradient at 1.0 mL/min, 30°C.

Self-Validating Experimental Protocol

In rigorous analytical science, a protocol must do more than separate compounds; it must inherently prove its own specificity. The following step-by-step methodology is designed as a self-validating system , utilizing Photodiode Array (PDA) peak purity algorithms to ensure no hidden impurities co-elute with the main pyrazole cyclobutane peak 4.

Step 1: Mobile Phase Preparation (The Causality of pH)
  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Causality: TFA acts as a strong ion-pairing agent. By dropping the pH well below the pKa of the pyrazole nitrogen, we force the molecule into a single, fully protonated state. The trifluoroacetate counter-ion pairs with the protonated pyrazole, increasing its apparent hydrophobicity and masking residual silanols to guarantee a perfectly symmetrical peak (

      
       < 1.1).
      
  • Organic Phase (B): 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Procedure: Dissolve 1.0 mg of the pyrazole cyclobutane sample in 1.0 mL of Initial Mobile Phase (e.g., 90% A / 10% B).

    • Causality: Dissolving the sample in a solvent stronger than the initial mobile phase causes "solvent crash" and band broadening at the column head. Matching the diluent to the initial gradient conditions ensures sharp peak focusing.

Step 3: Chromatographic Execution
  • Column: Biphenyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Gradient Program:

    • 0 - 2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2 - 15 min: 10%

      
       70% B (Shallow gradient to maximize resolution of cyclobutane isomers)
      
    • 15 - 18 min: 70%

      
       95% B (Column wash)
      
    • 18 - 22 min: 10% B (Re-equilibration)

Step 4: System Self-Validation (Peak Purity Analysis)
  • Procedure: Utilize a PDA detector scanning from 200 nm to 400 nm. Extract the chromatogram at the

    
     of the pyrazole chromophore (typically ~254 nm).
    
  • Validation Logic: The software calculates the spectral homogeneity across the integrated peak. If the Purity Angle is less than the Purity Threshold , the peak is spectrally homogeneous. This self-validates that the method is highly specific and that no structurally distinct impurities are hiding beneath the API peak.

Visualizing the Method Development Logic

The following diagram maps the deterministic logic used to arrive at the optimized, self-validating method.

G N1 Analyte Profiling pKa ~2.5, logP assessment N2 Stationary Phase Screening C18 vs. Phenyl-Hexyl vs. Biphenyl N1->N2 Define target interactions N3 Mobile Phase Optimization 0.1% TFA (pH ~2.0) N2->N3 Select optimal column N4 Gradient & Temp Tuning Optimize Isomer Resolution N3->N4 Suppress ionization N5 Self-Validating Analysis PDA Peak Purity & LC-MS N4->N5 Maximize Rs > 2.0 N5->N2 If Rs < 1.5 (Iterate) N6 Final Validated Method ICH Q2(R1) Compliant N5->N6 Confirm specificity

Systematic RP-HPLC method development workflow for pyrazole cyclobutane derivatives.

References

  • Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC (nih.gov). 1

  • HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 - PMC (nih.gov).2

  • Purity Analysis of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Comparative Guide to HPLC and Alternative Methods - Benchchem. 4

  • Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. 3

Sources

A Comparative Guide to Elemental Analysis Standards for 3-Pyrazol-1-ylcyclobutan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous characterization of any new chemical entity (NCE) is paramount. For novel heterocyclic compounds such as 3-Pyrazol-1-ylcyclobutan-1-ol HCl, a molecule of interest for its potential therapeutic applications, a comprehensive understanding of its elemental composition is a cornerstone of safety, quality, and regulatory compliance. This guide provides an in-depth comparison of the essential elemental analysis standards, offering researchers and drug development professionals a framework for establishing robust analytical strategies. We will explore the dual requirements of verifying bulk elemental composition to confirm molecular identity and quantifying trace elemental impurities to ensure patient safety, grounded in the principles of leading regulatory guidelines.

Part 1: Verification of Bulk Elemental Composition via CHNS/O Analysis

The first step in characterizing 3-Pyrazol-1-ylcyclobutan-1-ol HCl (Molecular Formula: C₇H₁₁N₂O·HCl) is to confirm its empirical formula. This fundamental analysis verifies the molecular structure and provides a primary measure of the purity of the Active Pharmaceutical Ingredient (API). The most reliable and universally accepted method for this is CHNS/O analysis, also known as organic elemental analysis.[1]

The Causality Behind Combustion Analysis

The technique is predicated on the principle of complete and instantaneous combustion of the sample in a high-temperature furnace.[2] During this process, the organic elements are converted into simple, uniform gases (CO₂, H₂O, N₂, etc.). These gases are then separated and quantified by a thermal conductivity detector (TCD). The resulting data provides the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the original sample. This is a self-validating system because the sum of the elemental percentages should closely match 100% for a pure substance, and the experimental percentages must align with the theoretically calculated values for the proposed molecular formula.

Experimental Protocol: CHNS Analysis
  • Instrument Preparation : Ensure the elemental analyzer is calibrated using a certified standard (e.g., Acetanilide) and has passed system suitability tests.

  • Sample Weighing : Accurately weigh 2-4 mg of the 3-Pyrazol-1-ylcyclobutan-1-ol HCl sample into a tin capsule using a calibrated microbalance.[1] The precision of this step is critical as the final results are calculated as a percentage of the initial weight.

  • Sample Encapsulation : Securely crimp the tin capsule to ensure no sample is lost and to facilitate a rapid, complete combustion upon introduction into the furnace. For hygroscopic materials, this step should be performed swiftly to minimize moisture absorption.[3]

  • Analysis : Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The instrument will drop the sample into a combustion chamber heated to >1000°C in an oxygen-rich environment.[2]

  • Data Processing : The instrument's software will automatically integrate the detector signals, calculate the percentage of C, H, and N based on the sample weight, and generate a report.

Data Presentation and Interpretation

The theoretical elemental composition is calculated from the molecular formula C₇H₁₁N₂O·HCl (Molecular Weight: 178.64 g/mol ).

Table 1: Theoretical Elemental Composition

ElementAtomic WeightNumber of AtomsTotal Weight% Composition
Carbon (C)12.01784.0747.06%
Hydrogen (H)1.011212.126.79%
Nitrogen (N)14.01228.0215.68%
Chlorine (Cl)35.45135.4519.84%
Oxygen (O)16.00116.008.96%
Total 178.64 100.00%

Experimental results from multiple batches should be compared against these theoretical values. A common acceptance criterion for pharmaceutical-grade purity is that the experimental values fall within ±0.4% of the theoretical values.

Table 2: Hypothetical Experimental CHN Data

Batch IDExperimental %CExperimental %HExperimental %NPurity Assessment
B-00147.15%6.85%15.59%Pass
B-00246.99%6.75%15.72%Pass
B-00347.31%6.81%15.66%Pass
Workflow for Bulk Elemental Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Accurately Weigh 2-4 mg of API encapsulate Encapsulate in Tin Capsule weigh->encapsulate combust Combustion (>1000°C) encapsulate->combust Load Sample separate Gas Chromatography Separation combust->separate detect Thermal Conductivity Detection (TCD) separate->detect calculate Calculate %C, %H, %N detect->calculate Signal Output compare Compare to Theoretical Values calculate->compare report Purity & Identity Confirmation compare->report

Caption: Workflow for CHN elemental analysis of 3-Pyrazol-1-ylcyclobutan-1-ol HCl.

Part 2: Quantification of Trace Elemental Impurities

Beyond confirming the API's identity, ensuring its safety requires controlling trace elemental impurities. These can be introduced from various sources, including intentionally added catalysts or unintentionally from manufacturing equipment, raw materials, or container closure systems.[4][5] The regulatory framework for this is defined by the International Council for Harmonisation (ICH) Q3D guideline and adopted by pharmacopeias such as the USP General Chapters <232> and <233>.[6][7][8]

The Regulatory Pillar: A Risk-Based Approach

ICH Q3D mandates a risk-based approach to control elemental impurities.[9][10] It classifies 24 elements based on their toxicity and likelihood of occurrence.

  • Class 1 (As, Cd, Hg, Pb): Highly toxic human toxicants that require evaluation in all risk assessments.[11]

  • Class 2A (Co, Ni, V): Have a relatively high probability of occurrence and require risk assessment.[11]

  • Class 2B (Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl): Have a reduced probability of occurrence but should be assessed if intentionally added during synthesis (e.g., as catalysts).[12]

  • Class 3 (e.g., Ba, Cr, Cu, Li, Mo, Sb, Sn): Have relatively low oral toxicity but may require consideration for other routes of administration.[6]

The core of the guideline is the establishment of a Permitted Daily Exposure (PDE) for each element, which is the maximum acceptable intake of an elemental impurity.[9]

Comparison of Core Analytical Technologies

The choice of analytical technique depends on the specific elements of interest, their expected concentration levels, and the analytical objective (e.g., screening vs. quantitative release testing). The two most powerful and commonly employed techniques are Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Spectroscopy.

Table 3: Comparison of ICP-MS and XRF for Trace Elemental Analysis

FeatureInductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF) Spectroscopy
Primary Use High-sensitivity, quantitative analysis of a broad range of elemental impurities for release testing.Rapid screening of raw materials and in-process controls; quantification of specific elements (e.g., catalysts) at ppm levels.[13][14]
Principle Sample is nebulized into a high-temperature argon plasma, creating ions that are separated by their mass-to-charge ratio.Sample is irradiated with high-energy X-rays, causing atoms to emit characteristic secondary (fluorescent) X-rays.[15]
Detection Limits Very low (parts-per-billion to parts-per-trillion).[4]Moderate (parts-per-million).[15]
Sample Prep Complex: Requires complete sample dissolution, typically via acid digestion in a closed-vessel microwave system.[16][17]Simple: Often requires only pressing the powder into a pellet or placing it in a sample cup.[18]
Analysis Type Destructive.Non-destructive.[14]
Strengths Unparalleled sensitivity, making it the gold standard for Class 1 and 2A elements.[19]Speed, simplicity, and safety (no hazardous chemicals for sample prep).[13]
Limitations Time-consuming sample preparation; potential for polyatomic interferences that require advanced instrumentation to resolve.[16]Higher detection limits may not be sufficient for all Class 1 elements depending on the drug product's daily dose.[18]
Decision-Making Workflow for Technique Selection

Tech_Selection start Start: Elemental Impurity Risk Assessment (ICH Q3D) is_catalyst Is a Class 2B catalyst (e.g., Pd, Pt) used in synthesis? start->is_catalyst screening Screening of raw materials or IPC? is_catalyst->screening Yes release_testing Final Release Testing for Class 1 & 2A Elements? is_catalyst->release_testing No xrf Use XRF for rapid, non-destructive screening/quantification. screening->xrf Yes screening->release_testing No end End: Reportable Data xrf->end icpms Use ICP-MS for high-sensitivity, quantitative analysis. release_testing->icpms Yes icpms->end

Caption: Decision workflow for selecting the appropriate trace elemental analysis technique.

Part 3: Validated Experimental Protocols

A protocol is only trustworthy if it is validated to be fit for its intended purpose. All analytical procedures must be validated according to ICH Q2(R2) and USP <233> guidelines, demonstrating specificity, accuracy, precision, and robustness.[20][21][22]

Protocol 1: ICP-MS Analysis for Full Compliance (per USP <233>)

This protocol is designed for the definitive quantification of elemental impurities for product release.

  • Sample Preparation (Closed-Vessel Microwave Digestion) : a. Accurately weigh approximately 100 mg of 3-Pyrazol-1-ylcyclobutan-1-ol HCl into a clean, acid-leached microwave digestion vessel. b. Carefully add 5 mL of concentrated nitric acid (HNO₃). The presence of the HCl salt may require careful venting, but nitric acid is generally effective for digesting organic matrices.[5][17] c. Seal the vessels and place them in the microwave digestion system. d. Ramp the temperature to 200°C over 15 minutes and hold for an additional 20 minutes to ensure complete digestion. e. After cooling, carefully open the vessels in a fume hood and dilute the clear digestate to a final volume of 50 mL with deionized water. This solution is now ready for analysis.

  • Instrumentation and Analysis : a. Use an ICP-MS instrument equipped with a collision/reaction cell to mitigate polyatomic interferences (e.g., ArCl⁺ interfering with As).[16] b. Prepare multi-element calibration standards and a process blank using the same acid matrix as the samples. c. Aspirate the samples and standards into the plasma. d. Quantify the target elements against the calibration curve, using an internal standard to correct for instrument drift and matrix effects.

  • Method Validation (Spike Recovery for Accuracy) : a. Prepare six independent samples of the API. b. Spike three of the samples with known concentrations of the target elements at a level corresponding to the PDE-based control threshold (J-value). c. Prepare and analyze all six samples as described above. d. The mean recovery of the spiked elements must be between 70% and 150% to demonstrate accuracy, as per USP <233>.[23]

Protocol 2: XRF for Rapid Screening

This protocol is ideal for at-line monitoring or screening of incoming raw materials.

  • Sample Preparation : a. Place approximately 1 gram of the powdered 3-Pyrazol-1-ylcyclobutan-1-ol HCl into a standard XRF sample cup. b. Cover the cup with a thin-film support (e.g., Mylar). No further preparation is needed.

  • Instrumentation and Analysis : a. Place the sample cup into the XRF spectrometer. b. Use a pre-established calibration method for pharmaceutical matrices. c. Initiate the measurement. A typical analysis time is 5-10 minutes.

  • Data Interpretation : a. The instrument software reports the concentration of detected elements in ppm (µg/g). b. Compare these results against pre-defined alert limits. If a result exceeds the limit, the batch should be flagged for confirmatory testing using the more sensitive ICP-MS method.

Conclusion: An Integrated Strategy for Elemental Control

The elemental analysis of a novel API like 3-Pyrazol-1-ylcyclobutan-1-ol HCl is not a monolithic task but a multi-faceted strategy. It requires the orthogonal application of different analytical techniques, each chosen for its specific strengths.

  • CHN analysis serves as the foundational check of identity and purity, confirming the molecular formula with high precision.

  • ICP-MS is the definitive, high-sensitivity tool for ensuring compliance with the stringent limits for toxic elemental impurities outlined in ICH Q3D and USP <232>, making it indispensable for final product release.[19][24]

  • XRF offers a complementary role as a rapid, non-destructive screening tool, enhancing process control and supply chain security with unmatched efficiency.[13][15]

By integrating these standards into the development lifecycle, researchers and manufacturers can build a comprehensive data package that ensures the chemical integrity and, most importantly, the safety of the final drug product. This rigorous, science-driven approach is the bedrock of modern pharmaceutical quality control.

References

  • ICH Harmonised Guideline. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Campbell, I., et al. (2012). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review. [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?[Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • United States Pharmacopeia. (2017). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]

  • Moraes, D. P., et al. (2015). Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. Journal of Pharmaceutical and Biomedical Analysis, 109, 99–105. [Link]

  • ECA Academy. (n.d.). ICH Q3D(R1) Guideline for Elemental Impurities. [Link]

  • News-Medical. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • ResearchGate. (2025). (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]

  • ALS Global. (n.d.). Elemental impurities testing. [Link]

  • Thermo Fisher Scientific. (n.d.). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. Pharmaceutical Technology. [Link]

  • Eurofins Scientific. (2026). CHNS Analysis. [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • PubMed. (2003). [Use of Radionuclide X-Ray Fluorescence Analysis in Pharmacy Practice--Determination of Levels of Elements in Pharmaceutic Aids]. [Link]

  • Intertek. (n.d.). CHN Analysis. [Link]

  • U.S. Food and Drug Administration. (2014). USP Chapters <232> and <233> Implementation Strategy. [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. [Link]

  • Spectroscopy Online. (2020). Feasibility Study of Portable X-ray Fluorescence (pXRF) for the Determination of Iodine in Pharmaceutical Products. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. [Link]

  • Solvias. (n.d.). Elemental Impurities Testing. [Link]

  • Lewen, N. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • United States Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

Sources

Mechanistic Insights: The Impact of Ring Strain on Vibrational Modes

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Infrared (IR) Spectroscopic Analysis of Cyclobutanol: A Comparative Guide to FTIR Techniques

For researchers and drug development professionals, the incorporation of sp³-enriched, strained ring systems like cyclobutanol into pharmacophores is a proven strategy to improve metabolic stability and target specificity. However, the exact structural characterization of these cyclic alcohols requires a nuanced understanding of infrared (IR) spectroscopy. The inherent strain of the four-membered ring fundamentally alters the vibrational modes of the molecule, making its IR spectrum distinct from those of acyclic or larger cyclic alcohols.

This guide provides an in-depth, objective comparison of the three primary Fourier-Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and Gas-Phase FTIR—specifically applied to the analysis of cyclobutanol.

To accurately interpret the IR spectrum of cyclobutanol, one must first understand the causality behind its spectral shifts. Cyclobutane rings are subject to approximately 26 kcal/mol of ring strain, originating from a combination of angle strain (internal angles compressed from the ideal tetrahedral 109.5° to ~90°) and torsional strain (eclipsing of adjacent hydrogen atoms)[1].

To minimize this torsional eclipsing, the cyclobutane ring avoids a planar geometry and instead adopts a puckered


 conformation[2]. This structural puckering has direct, observable consequences on the IR spectrum:
  • C-H Stretching Region (<3000 cm⁻¹): The compression of the internal C-C-C angles forces more p-character into the C-C bonds, which in turn leaves more s-character for the C-H bonds. Increased s-character strengthens the C-H bond, shifting the C-H stretching frequencies slightly higher than typical unstrained sp³ carbons. High-resolution studies reveal complex vibrational mode coupling in the 2980–2990 cm⁻¹ region due to the symmetric and asymmetric ring puckering states[2].

  • Ring Deformation (~900–930 cm⁻¹): The puckering coordinate gives rise to distinct, low-frequency ring deformation and breathing modes that serve as a fingerprint for the cyclobutyl moiety.

  • O-H Stretching Region (~3200–3600 cm⁻¹): In the condensed phase (liquid), extensive intermolecular hydrogen bonding broadens the O-H stretch and shifts it to lower wavenumbers (~3300 cm⁻¹). In the gas phase, the absence of hydrogen bonding reveals the sharp, unperturbed monomeric O-H stretch above 3600 cm⁻¹[3].

Ring_Strain Strain Cyclobutane Ring Strain (~26 kcal/mol) Angle Angle Strain (Internal < 90°) Strain->Angle Torsional Torsional Strain (Eclipsing H's) Strain->Torsional Puckering Ring Puckering (D2d Symmetry) Angle->Puckering Torsional->Puckering Shift1 C-H Stretch Shift (Coupled Modes ~2980 cm⁻¹) Puckering->Shift1 Shift2 Distinct Ring Deformation (~900-930 cm⁻¹) Puckering->Shift2

Caption: Logical relationship between cyclobutanol ring strain and observed infrared spectral shifts.

Comparative Analysis of FTIR Sampling Techniques

Selecting the correct FTIR modality for cyclobutanol depends entirely on the analytical goal: rapid identification, precise quantification, or fundamental structural analysis.

A. Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection element (IRE), typically made of Diamond or Zinc Selenide (ZnSe). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates only a few micrometers into the neat liquid sample[4].

  • The Causality of Spectral Distortion: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, at high wavenumbers (shorter wavelengths, e.g., the 3300 cm⁻¹ O-H stretch), the penetration is shallower than at low wavenumbers (longer wavelengths, e.g., the 1050 cm⁻¹ C-O stretch). Without mathematical ATR correction, the O-H peak of cyclobutanol will appear artificially weak relative to its fingerprint region.
    
B. Transmission FTIR (Liquid Cell)

Transmission FTIR passes the beam entirely through the sample, providing true bulk absorption data governed directly by the Beer-Lambert Law[4].

  • The Causality of Saturation: Because the O-H bond in neat liquid cyclobutanol is a highly efficient IR absorber, standard pathlengths (e.g., 1 mm) will result in complete total absorption (0% transmittance), saturating the detector and flattening the peak top. Accurate transmission analysis requires either extreme dilution in a non-polar solvent (like CCl₄) or ultra-thin pathlength cells (<0.01 mm).

C. Gas-Phase FTIR

By volatilizing cyclobutanol into a heated vacuum cell, researchers can eliminate the spectral broadening caused by intermolecular hydrogen bonding and dipole-dipole interactions[3].

  • The Causality of Resolution: Gas-phase analysis allows for the observation of pure rotational-vibrational transitions. The O-H stretch resolves into a sharp, distinct peak, and the complex C-H puckering modes can be analyzed without solvent interference.

Quantitative Data Comparison
ParameterATR-FTIR (Diamond IRE)Transmission FTIR (Liquid Cell)Gas-Phase FTIR (Heated Cell)
Sample State Neat LiquidDiluted (e.g., in CCl₄)Volatilized Gas
Required Volume < 5 µL50–100 µL~10 µL (injected into vacuum)
O-H Peak Position ~3320 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad/Medium)>3600 cm⁻¹ (Sharp)
Spectral Resolution Standard (4 cm⁻¹)Standard (4 cm⁻¹)High (1 cm⁻¹ or better)
Primary Advantage Zero sample prep; rapid screeningExact Beer-Lambert quantificationUnperturbed molecular vibrations
Primary Limitation Wavelength-dependent peak intensitiesHigh risk of detector saturationRequires specialized heated cells

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes built-in checks to prevent false positives or baseline artifacts.

FTIR_Workflow Start Cyclobutanol Sample ATR ATR-FTIR (Neat Liquid) Start->ATR Trans Transmission FTIR (Liquid Cell) Start->Trans Gas Gas-Phase FTIR (Heated Cell) Start->Gas ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep Trans_Prep Dilution in CCl4 0.1mm Pathlength Trans->Trans_Prep Gas_Prep Volatilization in Vacuum Chamber Gas->Gas_Prep Data Spectral Acquisition & Analysis ATR_Prep->Data Trans_Prep->Data Gas_Prep->Data

Caption: Comparative workflow of FTIR sampling techniques for cyclobutanol analysis.

Protocol 1: ATR-FTIR Analysis of Neat Cyclobutanol
  • System Purge & Crystal Validation: Clean the Diamond IRE with isopropanol and allow it to dry. Validation Step: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Inspect the 3200–3400 cm⁻¹ region. If a negative peak is present, the crystal was contaminated with ambient moisture during the previous blank; reclean and repeat until the baseline is perfectly flat.

  • Sample Application: Deposit 2–3 µL of neat cyclobutanol directly onto the center of the IRE. Ensure the liquid completely covers the active crystal area to maximize the evanescent wave interaction.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Mathematical Correction: Apply an ATR correction algorithm via the spectrometer's software to normalize the penetration depth (

    
    ) across the spectral range, ensuring the O-H stretch intensity is accurately represented relative to the C-O stretch.
    
Protocol 2: Gas-Phase FTIR Analysis
  • Cell Evacuation & Validation: Attach a 10 cm pathlength gas cell equipped with KBr windows to a vacuum manifold. Evacuate to <10⁻³ Torr. Validation Step: Run a background scan. Check the 2350 cm⁻¹ and 1600 cm⁻¹ regions. Any sharp rotational lines here indicate residual CO₂ or H₂O leaks in the vacuum seal. Do not proceed until the system is leak-tight.

  • Volatilization: Heat the gas cell to 50°C to prevent condensation. Inject 10 µL of cyclobutanol through the septum into the evacuated cell. The pressure will rise as the sample vaporizes.

  • High-Resolution Acquisition: Acquire the spectrum at a higher resolution (1 cm⁻¹, 64 scans) to capture the fine rotational-vibrational structure of the cyclobutane ring puckering modes[2].

References

  • National Institute of Standards and Technology (NIST). "Cyclobutanol - NIST Chemistry WebBook, SRD 69." NIST Mass Spectrometry Data Center. Available at:[Link][3]

  • Chemistry LibreTexts. "Ring Strain and the Structure of Cycloalkanes." Organic Chemistry Supplemental Modules. Available at:[Link][1]

  • The Journal of Chemical Physics. "High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes." AIP Publishing. Available at:[Link][2]

  • Journal of Chemical Education. "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples." American Chemical Society (ACS). Available at:[Link][4]

Sources

Quality Control Benchmarks for 3-Pyrazol-1-ylcyclobutan-1-ol Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As Fragment-Based Drug Discovery (FBDD) shifts away from flat, aromatic rings toward sp3-enriched architectures, cyclobutane derivatives have emerged as critical spatial scaffolds. Specifically, 3-pyrazol-1-ylcyclobutan-1-ol (and its hydrochloride salt, CAS) offers a unique puckered geometry combined with the versatile hydrogen-bonding and metal-coordination capabilities of the pyrazole moiety.

However, the structural complexity of 1,3-disubstituted cyclobutanes—namely the presence of cis and trans diastereomers (rel-(1r,3r) vs. rel-(1s,3s))—and the hygroscopic nature of their salt forms demand rigorous, self-validating Quality Control (QC) protocols. This guide objectively benchmarks the analytical performance of 3-pyrazol-1-ylcyclobutan-1-ol against alternative pyrazole-cycloalkane building blocks and details the mechanistic causality behind its release testing.

Comparative QC Benchmarks

To ensure predictable reactivity during high-throughput parallel library synthesis, building blocks must meet stringent purity and isomeric thresholds. Table 1 compares the standard QC release metrics for 3-pyrazol-1-ylcyclobutan-1-ol against two structural analogs: and.

Table 1: QC Benchmark Comparison for Pyrazole-Cycloalkanol Building Blocks
Compound NameCAS RNTarget HPLC Purity (UV 210 nm)Target qNMR AssayDiastereomeric Excess (d.e.)Moisture Limit (KF)
rel-(1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-ol HCl 2402828-85-5≥ 95.0%≥ 95.0%≥ 98.0%≤ 0.5% w/w
2-(1H-Pyrazol-1-yl)cyclopentan-1-ol 1183546-71-5≥ 95.0%≥ 95.0%≥ 95.0%≤ 1.0% w/w
1-((1H-Pyrazol-1-yl)methyl)cyclobutan-1-ol 1206640-59-6≥ 97.0%≥ 97.0%N/A (Achiral center)≤ 0.5% w/w

Note: The 1,3-cyclobutane derivative requires a stricter d.e. benchmark (≥ 98.0%) because trace diastereomers can lead to complex, inseparable mixtures during downstream cross-coupling reactions.

The Orthogonal Self-Validating QC Workflow

Relying on a single analytical technique is a critical failure point in sp3-rich fragment QC. For example, UV-based HPLC cannot detect unreacted cyclobutanediol starting materials (which lack a chromophore), and standard NMR cannot accurately quantify trace water. Therefore, an orthogonal workflow is mandatory.

QC_Workflow cluster_0 Orthogonal Analytical Validation Start Raw Building Block (CAS 2402828-85-5) NMR 1H & 13C NMR (Structural Identity) Start->NMR qNMR qNMR (Absolute Assay %) NMR->qNMR HPLC RP-HPLC / Chiral HPLC (Chemical Purity & d.e.) qNMR->HPLC GC Headspace GC (Residual Solvents) HPLC->GC KF Karl Fischer Titration (Moisture Content) GC->KF Decision Specification Met? (Purity ≥ 95%, d.e. ≥ 98%) KF->Decision Release Batch Release for Library Synthesis Decision->Release Yes Reject Repurification (Recrystallization/Prep-HPLC) Decision->Reject No

Figure 1: Orthogonal self-validating QC workflow for 3-pyrazol-1-ylcyclobutan-1-ol.

Step-by-Step Methodologies and Mechanistic Causality

Protocol 1: Diastereomeric Purity via RP-HPLC
  • Objective: Quantify chemical purity and resolve cis/trans diastereomers.

  • Causality: The basic pyrazole nitrogen interacts strongly with residual silanols on standard C18 silica columns, causing severe peak tailing. To counteract this, we utilize a Phenyl-Hexyl stationary phase. The phenyl groups provide

    
     interactions with the pyrazole ring, enhancing the chromatographic resolution between the rel-(1r,3r) and rel-(1s,3s) isomers. Simultaneously, a low-pH mobile phase (0.1% TFA) suppresses silanol ionization, ensuring sharp, symmetrical peaks.
    
  • Step-by-Step Execution:

    • Prepare a 1.0 mg/mL sample solution in Acetonitrile:Water (50:50).

    • Inject 5 µL onto a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min.

    • Monitor UV absorbance at 210 nm (for the cyclobutane-pyrazole conjugate) and 254 nm.

    • Integrate the peaks to ensure the target diastereomer exceeds the 98.0% d.e. threshold.

Protocol 2: Absolute Quantitation via 1H qNMR
  • Objective: Determine the absolute mass fraction (assay) independent of UV response factors.

  • Causality: HPLC area normalization inherently assumes all impurities absorb UV light equally. Because cyclobutane precursors are UV-transparent, HPLC often overestimates purity by failing to detect unreacted aliphatic intermediates. solves this by comparing the integration of the pyrazole protons against a highly pure, NIST-traceable internal standard (IS).

  • Step-by-Step Execution:

    • Accurately weigh ~10.00 mg of 3-pyrazol-1-ylcyclobutan-1-ol and ~10.00 mg of Maleic Acid (Internal Standard) into the same glass vial using a microbalance.

    • Dissolve the mixture completely in 0.6 mL of DMSO-

      
      .
      
    • Acquire a 1H NMR spectrum utilizing a 90° pulse angle. Set the relaxation delay (

      
      ) to at least 30 seconds to ensure complete longitudinal relaxation (
      
      
      
      ) of all protons.
    • Integrate the distinct pyrazole proton signal (typically at ~7.5 ppm) against the Maleic Acid olefinic singlet (6.26 ppm).

    • Calculate the absolute assay percentage using the standard qNMR mass-balance equation.

Protocol 3: Moisture Analysis via Karl Fischer (KF) Titration
  • Objective: Quantify residual water content to prevent downstream reaction quenching.

  • Causality: The hydrochloride salt form of 3-pyrazol-1-ylcyclobutan-1-ol is highly hygroscopic. If the water content exceeds 0.5%, it acts as a competing nucleophile in downstream library synthesis (e.g., esterifications or Buchwald-Hartwig aminations), drastically reducing reaction yields and poisoning transition-metal catalysts.

  • Step-by-Step Execution:

    • Standardize the volumetric KF reagent using a certified 1.0% water standard to verify titrant titer.

    • Rapidly transfer ~50 mg of the building block into the sealed titration vessel to minimize atmospheric moisture absorption.

    • Titrate with an iodine-containing KF reagent until the bipotentiometric endpoint is sustained for 30 seconds.

    • Calculate the water content (w/w) and verify it falls below the ≤ 0.5% specification.

Protocol 4: Residual Solvents via Headspace GC
  • Objective: Ensure volatile impurities are within acceptable limits.

  • Causality: Solvents used during the synthesis and recrystallization of the building block (e.g., Ethyl Acetate, Dichloromethane) can remain trapped in the crystal lattice. Headspace GC thermally desorbs these volatiles without injecting the non-volatile cyclobutanol salt into the GC inlet, preserving column lifespan while adhering to.

  • Step-by-Step Execution:

    • Dissolve 50 mg of the sample in 1.0 mL of N,N-Dimethylacetamide (DMA) in a 20 mL headspace vial.

    • Incubate the vial at 85°C for 20 minutes to achieve vapor-liquid equilibrium.

    • Inject 1.0 mL of the headspace gas onto a DB-624 capillary column.

    • Run a temperature program (40°C hold for 5 min, ramp 10°C/min to 240°C) and detect via Flame Ionization Detector (FID).

References

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240 (2010). Available at:[Link][1]

  • International Council for Harmonisation (ICH). "ICH Q3C (R8) Guideline for Residual Solvents." ICH Guidelines (2021). Available at:[Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics and chemical entities, the responsibility of ensuring a safe laboratory environment and protecting our ecosystem is paramount. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing a detailed, step-by-step protocol for the proper disposal of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride. By integrating field-proven insights with established safety standards, we aim to build a foundation of trust and provide value that extends beyond the product itself.

Compound Analysis: A Prerequisite for Safe Handling

A thorough understanding of a chemical's structure is the first step toward safe disposal. Since specific public safety data for 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is limited, we must infer its properties and potential hazards from its constituent functional groups. This conservative approach ensures we handle the compound with the appropriate level of caution.

Structural ComponentChemical ClassImplication for Disposal
Pyrazole Ring Heterocyclic Aromatic AmineCompounds containing pyrazole moieties can exhibit biological activity and may be toxic to aquatic life.[1][2] They must be treated as potentially hazardous chemical waste.[3][4]
Cyclobutanol Alicyclic AlcoholCyclobutanol is a flammable organic compound.[5] Its waste must be handled as flammable and is suitable for high-temperature incineration.
Hydrochloride Salt Halogenated Organic SaltThe presence of chlorine from the hydrochloride classifies this compound as halogenated waste . This is the most critical factor for proper waste stream segregation to ensure compliant disposal.[6]

Based on this analysis, 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride must be managed as a flammable, potentially toxic, halogenated hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[4][6]

Core Disposal Protocol: A Step-by-Step Workflow

The following protocol provides a self-validating system for the disposal of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride, ensuring safety and regulatory compliance at every stage.

Step 1: Personal Protective Equipment (PPE) and Initial Handling

Before handling the chemical in any form (pure, in solution, or as waste), it is mandatory to wear appropriate PPE.

  • Eye Protection: Wear tightly fitting safety goggles.[6]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: A lab coat is required to prevent skin contact.

  • Ventilation: All handling should occur in a well-ventilated area, such as a chemical fume hood.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial for safety and cost-effective disposal. Mixing waste streams can lead to dangerous chemical reactions and complicates the disposal process.[7]

  • Select the Correct Waste Container:

    • Use a designated Halogenated Organic Waste container.

    • The container must be in good condition, free of leaks, and made of a compatible material (e.g., high-density polyethylene or glass for liquids).[8][9]

    • Ensure the container has a secure, screw-top cap to prevent spills and evaporation.[10]

  • Deposit the Waste:

    • Solid Waste: Place solid 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) directly into the solid halogenated waste container.

    • Liquid Waste: Pour solutions containing the compound into the liquid halogenated waste container. Use a funnel to prevent spills. The container must be kept closed at all times except when waste is being added.[9]

Step 3: Labeling and Storage

Accurate labeling is a legal requirement and essential for the safety of all personnel.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[9]

  • Complete the Label Information:

    • Clearly write the words "Hazardous Waste."

    • List the full chemical name: "3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride" and any other components in the container. Do not use abbreviations or chemical formulas.[10]

    • Indicate the approximate percentage of each component.

    • Fill in the generator's name, lab location, and the date accumulation started.[10]

  • Store the Container Properly:

    • Store the waste container in a designated satellite accumulation area within your laboratory.

    • The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]

    • Segregate the container from incompatible materials, particularly strong oxidizing agents.

Step 4: Final Disposal
  • Schedule a Pickup: Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your facility's Environmental Health and Safety (EHS) office to arrange for disposal.[10]

  • Professional Disposal: The EHS office will ensure the waste is collected by a licensed hazardous waste contractor. The preferred method of destruction for this type of compound is high-temperature incineration.[5][11]

Visualized Disposal Workflow

This diagram outlines the decision-making process for the safe disposal of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containerization cluster_management Storage & Documentation cluster_disposal Final Disposition start Begin Waste Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Characterize Waste: Halogenated Organic Compound ppe->decision container Select Designated 'Halogenated Organic Waste' Container decision->container add_waste Add Waste and Contaminated Items (Keep Container Closed When Not in Use) container->add_waste label_waste Affix and Complete 'Hazardous Waste' Label add_waste->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste check_full Container Full or Time Limit Reached? store_waste->check_full check_full->add_waste No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end Disposal via Licensed Contractor (Incineration) contact_ehs->end

Caption: Disposal workflow for 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride.

References

  • Apollo Scientific. (2023, July 10). Cyclobutanol Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • TCI EUROPE N.V. (2018, October 3). Pyrazolone Orange Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). 4-Ethyl-1H-pyrazol-3-amine hydrochloride Safety Data Sheet.
  • University of Florida. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from UF Environmental Health and Safety website.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (n.d.). 1H-Pyrazole Safety Data Sheet.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • University of California, Santa Barbara. (n.d.). Guide for Drain Disposal of Laboratory Chemicals. Retrieved from UCSB Environmental Health & Safety website.
  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • BASF. (2025, January 2). Pyraclostrobin Safety Data Sheet.
  • MilliporeSigma. (2026, January 6). Pyrazole Safety Data Sheet.
  • The University of Sheffield. (n.d.). Disposal of Chemical Waste. Retrieved from University of Sheffield Safety Office website.
  • Cornell University. (n.d.). Chapter 8 - Hazardous Waste Disposal Procedures. Retrieved from Cornell University Environmental Health and Safety website.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from Lehigh University Campus Safety Division website.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • ChemicalBook. (n.d.). CYCLOBUTANE - Safety Data Sheet.
  • Quora. (2016, January 2). How to safely dispose of hydrochloric acid.
  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol.
  • Thermo Fisher Scientific. (2025, September 7). Cyclobutanol Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.